5-Amino-2,3-difluorobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-amino-2,3-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXQZKKJAITNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654227 | |
| Record name | 5-Amino-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874838-32-1 | |
| Record name | 5-Amino-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Aminodifluorobenzoic Acids: Focus on 5-Amino-2,3-difluorobenzoic Acid
Introduction: The Role of Fluorinated Anthranilic Acids in Modern Chemistry
Fluorine-containing organic molecules are of paramount importance in the fields of pharmaceutical and materials science. The introduction of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Aminodifluorobenzoic acids, as a class of compounds, are valuable building blocks in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Their trifunctional nature—possessing an amine, a carboxylic acid, and a difluorinated phenyl ring—offers a versatile platform for a wide array of chemical transformations.
This guide provides a technical overview of the molecular structure and weight of 5-Amino-2,3-difluorobenzoic acid, a member of this important class of chemical intermediates.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are dictated by its molecular structure. Understanding these properties is crucial for its application in research and development.
Molecular Identity
The isomers of aminodifluorobenzoic acid all share the same molecular formula and have a consistent molecular weight.
| Property | Value |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
The precise arrangement of the functional groups on the benzene ring defines the specific isomer and its corresponding chemical and physical properties.
Structural Visualization
The skeletal structure of this compound is depicted below, illustrating the spatial relationship between the amine, carboxylic acid, and fluorine substituents.
Figure 1: 2D structure of this compound.
Part 2: Spectroscopic Characterization (Theoretical)
While specific spectral data for this compound is not available, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amine and carboxylic acid groups. The coupling patterns of the aromatic protons would be influenced by the fluorine atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic splitting patterns (carbon-fluorine coupling).
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretches.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Part 3: Synthesis and Reactivity
The synthesis of aminodifluorobenzoic acids typically involves multi-step reaction sequences. A general conceptual workflow for the synthesis of a fluorinated anthranilic acid is outlined below.
Figure 2: Conceptual synthesis workflow.
The reactivity of this compound is characterized by the chemical behavior of its three functional groups:
-
Amino Group: Can undergo diazotization, acylation, and alkylation reactions.
-
Carboxylic Acid Group: Can be converted to esters, amides, and acid chlorides.
-
Aromatic Ring: The fluorine atoms deactivate the ring towards electrophilic substitution, while the amino group is an activating, ortho-, para-director.
Part 4: Applications in Research and Drug Development
Aminobenzoic acid derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1] The incorporation of fluorine can enhance the biological activity and pharmacokinetic properties of drug candidates.[2] While specific applications for this compound are not documented, its structural motifs are found in various biologically active molecules. For instance, fluorinated anthranilic acids are precursors to fluorinated quinolones, which are a class of broad-spectrum antibiotics.
Part 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling aminodifluorobenzoic acids. Based on data for related isomers, this class of compounds should be considered hazardous.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.[3]
-
First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[4]
Conclusion
This compound, as a member of the aminodifluorobenzoic acid family, is a compound with significant potential as a building block in synthetic chemistry. Its molecular structure, characterized by a molecular weight of 173.12 g/mol , provides a foundation for the design of novel molecules with tailored properties for applications in drug discovery and materials science. Further research into the specific properties and synthesis of this particular isomer would be beneficial to the scientific community.
References
A Technical Guide to the Spectroscopic Characterization of 5-Amino-2,3-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic properties of 5-Amino-2,3-difluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra for this specific molecule, this document adopts a predictive and comparative approach. By leveraging fundamental spectroscopic principles and drawing on empirical data from structurally analogous compounds, we will construct a comprehensive theoretical framework for the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to equip researchers with the necessary knowledge to identify, characterize, and assess the purity of this compound and related molecules.
Molecular Structure and its Spectroscopic Implications
This compound is a substituted aromatic carboxylic acid. The arrangement of the amino (-NH₂), fluoro (-F), and carboxylic acid (-COOH) groups on the benzene ring dictates its unique electronic and structural properties, which in turn govern its spectroscopic behavior. The two adjacent fluorine atoms and the amino group strongly influence the electron distribution within the aromatic ring, leading to predictable shifts in the NMR spectra and characteristic vibrations in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electron-donating effect of the amino group and the electron-withdrawing effects of the fluorine and carboxylic acid groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 | 7.2 - 7.4 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-6 | 6.5 - 6.7 | Doublet of doublets (dd) | J(H-F) ≈ 10-12, J(H-H) ≈ 2-3 |
| -NH₂ | 4.0 - 5.5 | Broad singlet (br s) | - |
| -COOH | 12.0 - 13.0 | Broad singlet (br s) | - |
Causality behind Predictions: The predicted chemical shifts are based on the additive effects of the substituents. The fluorine atoms deshield the adjacent protons, while the amino group has a shielding effect. The coupling constants are estimated based on typical aromatic proton-proton and proton-fluorine coupling values. Data from related compounds like 3-amino-benzoic acid and various difluorobenzoic acids support these predictions. For instance, the aromatic protons of 3-amino-benzoic acid appear between δ 6.7 and 7.2 ppm[1].
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the aromatic carbons are significantly affected by the attached fluorine and amino groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-1 | 120 - 125 |
| C-2 | 150 - 155 (d, ¹J(C-F)) |
| C-3 | 145 - 150 (d, ¹J(C-F)) |
| C-4 | 115 - 120 |
| C-5 | 140 - 145 |
| C-6 | 110 - 115 |
Causality behind Predictions: The carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond carbon-fluorine coupling constants (¹J(C-F)). The chemical shifts are estimated by considering the substituent effects on the benzene ring. The carboxyl carbon appears in the typical downfield region. These predictions are informed by data from compounds like 2,3-difluorobenzoic acid and other substituted benzoic acids[2][3].
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive to the local electronic environment. The two fluorine atoms in this compound are expected to have distinct chemical shifts due to their different neighboring substituents.
Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| F-2 | -130 to -140 | Doublet of doublets (dd) |
| F-3 | -145 to -155 | Doublet of doublets (dd) |
Causality behind Predictions: The chemical shifts are predicted relative to a standard like CFCl₃. The difference in their chemical environment (ortho vs. meta to the amino group) will result in separate signals. Each fluorine will be coupled to the adjacent aromatic protons and to the other fluorine atom. Data from other fluorinated benzoic acids is used as a reference for these predictions[4].
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound will show characteristic absorption bands for its functional groups.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 3300 - 2500 | Broad |
| N-H (Amine) | 3500 - 3300 | Medium, two bands |
| C=O (Carboxylic acid) | 1700 - 1680 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium to strong |
| C-F (Aryl fluoride) | 1300 - 1100 | Strong |
| C-N | 1350 - 1250 | Medium |
Causality behind Predictions: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The two N-H stretching bands correspond to the symmetric and asymmetric vibrations of the primary amine. The strong C=O absorption is typical for a carboxylic acid. The C-F stretching vibrations are expected in the fingerprint region. These predictions are consistent with the IR spectra of aminobenzoic acids and fluorinated benzoic acids[5][6].
Experimental Protocol for FT-IR Spectroscopy
Caption: Workflow for FT-IR data acquisition using ATR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and characteristic fragment ions.
Table 5: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Ion |
| 173 | [M]⁺ |
| 156 | [M - OH]⁺ |
| 128 | [M - COOH]⁺ |
| 101 | [C₆H₄FN]⁺ |
Causality behind Predictions: The molecular ion peak at m/z 173 corresponds to the molecular weight of the compound. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH). Further fragmentation of the aromatic ring can also occur. The mass spectra of related compounds like 3-aminobenzoic acid and 2,5-difluorobenzoic acid show similar fragmentation patterns[7][8].
Experimental Protocol for Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characterization of this compound. By understanding the fundamental principles of NMR, IR, and MS, and by comparing with the spectra of structurally similar compounds, researchers can confidently identify and analyze this molecule. The provided protocols offer a starting point for the experimental acquisition of high-quality spectroscopic data. As experimental data for this compound becomes available, this guide can serve as a valuable reference for its interpretation and validation.
References
5-Amino-2,3-difluorobenzoic acid synthesis precursors
An In-Depth Technical Guide to the Synthesis Precursors of 5-Amino-2,3-difluorobenzoic Acid
Abstract
This compound is a pivotal fluorinated building block in medicinal chemistry and materials science. Its structural motifs are integral to the development of novel pharmaceuticals and high-performance polymers. This guide provides an in-depth exploration of the primary synthetic precursors and the core chemical transformations required for its synthesis. We will delve into the mechanistic underpinnings of the key reaction steps, provide validated experimental protocols, and offer insights into the critical parameters that govern the reaction outcomes. The narrative is grounded in the principles of electrophilic aromatic substitution and reduction reactions, presenting a robust framework for its practical and efficient synthesis.
Introduction: The Significance of this compound
Fluorinated aromatic compounds are of paramount importance in modern drug discovery. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This compound, with its vicinal fluorine atoms, a carboxylic acid group, and an amino group, presents a unique scaffold for chemical elaboration. This trifunctional arrangement makes it a sought-after intermediate for creating complex molecules with potential therapeutic applications, including active pharmaceutical ingredients (APIs).
The primary and most industrially viable route to this compound begins with a readily available precursor: 2,3-difluorobenzoic acid .[1][2] The synthesis hinges on two fundamental and sequential organic transformations:
-
Electrophilic Aromatic Substitution: The selective nitration of the benzene ring to introduce a nitro group at the C5 position.
-
Chemoselective Reduction: The reduction of the nitro group to the corresponding primary amine.
This guide will focus on this principal pathway, elucidating the chemical logic and practical considerations for each step.
The Primary Synthetic Pathway: From 2,3-Difluorobenzoic Acid
The most direct and widely adopted synthesis starts from the commercially available 2,3-difluorobenzoic acid. The strategy involves installing a nitro group, which then serves as a precursor to the desired amine functionality.
Diagram of the Core Synthetic Workflow
Caption: The primary two-step synthesis of this compound.
Step 1: Electrophilic Nitration of 2,3-Difluorobenzoic Acid
Mechanistic Rationale and Regioselectivity
The nitration of 2,3-difluorobenzoic acid is a classic example of electrophilic aromatic substitution. The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[3]
The crucial aspect of this step is controlling the position of substitution on the aromatic ring (regioselectivity). The outcome is dictated by the combined directing effects of the substituents already present: the two fluorine atoms and the carboxylic acid group.
-
Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature through both induction and resonance.[3][4] It directs the incoming electrophile to the positions meta to itself (C4 and C6).
-
Fluorine (-F): As halogens, fluorine atoms are deactivating via the inductive effect but are ortho, para-directors due to resonance, where their lone pairs can donate electron density to the ring.
When these effects are combined, the C5 position emerges as the most favorable site for electrophilic attack. The carboxylic acid group strongly directs meta (to C4 and C6), while the fluorine at C2 directs ortho, para (to C1, C3, and C5) and the fluorine at C3 directs ortho, para (to C2, C4, and C6). The position C5 is para to the C2-fluorine and is the least sterically hindered of the activated positions, making it the primary site of nitration.
Experimental Protocol: Synthesis of 5-Nitro-2,3-difluorobenzoic Acid
This protocol is adapted from standard procedures for the nitration of benzoic acid derivatives.[4][5]
Materials:
-
2,3-Difluorobenzoic acid (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2,3-difluorobenzoic acid to concentrated sulfuric acid. Stir the mixture until the solid is fully dissolved, maintaining the temperature below 10°C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Reaction: Cool the solution of 2,3-difluorobenzoic acid to 0-5°C. Add the nitrating mixture dropwise via an addition funnel over 30-60 minutes. Crucial: The internal temperature must be rigorously maintained below 10°C to prevent the formation of dinitrated byproducts.[4]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude 5-nitro-2,3-difluorobenzoic acid will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.
Step 2: Reduction of 5-Nitro-2,3-difluorobenzoic Acid
Rationale for Reductant Selection
The conversion of the nitro group to an amine is a critical step. A variety of reducing agents can accomplish this transformation. The choice of reagent is often guided by factors such as chemoselectivity, cost, safety, and ease of work-up. While catalytic hydrogenation (e.g., using H₂ over Pd/C) is highly effective, methods using metals in the presence of a proton source are also robust and widely used.
A particularly mild and efficient system involves the use of zinc or magnesium powder with a hydrazine-derived species, which offers excellent selectivity for the nitro group without affecting other functional groups like the carboxylic acid or the carbon-fluorine bonds.
Experimental Protocol: Synthesis of this compound
This protocol is based on a selective metal-hydrazine reduction system.
Materials:
-
5-Nitro-2,3-difluorobenzoic acid (1.0 eq)
-
Zinc Powder (or Magnesium Powder)
-
Hydrazine Glyoxylate (or Hydrazine Hydrate)
-
Methanol (or Ethanol)
-
Hydrochloric Acid (HCl) for work-up
-
Sodium Bicarbonate (NaHCO₃) for neutralization
Procedure:
-
Setup: In a round-bottom flask, suspend the 5-nitro-2,3-difluorobenzoic acid in methanol.
-
Addition of Reductants: To this suspension, add zinc powder followed by the slow, portion-wise addition of hydrazine glyoxylate. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, stir the mixture at room temperature or with gentle warming until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the metal salts. Wash the filter cake with additional methanol.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in water and adjust the pH to be slightly acidic with dilute HCl to ensure the carboxylic acid is protonated.
-
Purification: The amino acid may precipitate at its isoelectric point. Adjust the pH carefully (often near neutral) to induce precipitation. Collect the solid product by vacuum filtration. If necessary, further purification can be achieved by recrystallization.
Alternative Synthetic Precursors
While the nitration-reduction of 2,3-difluorobenzoic acid is the most common route, other precursors can be employed, often involving halogenated intermediates.
Diagram of an Alternative Pathway
Caption: An alternative route via amination of a brominated precursor.
One such precursor is 5-Bromo-2,3-difluorobenzoic acid .[6][7][8] This compound can be converted to the target amine through transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This method offers a different strategic approach but typically involves more expensive catalysts and ligands compared to the classical nitration-reduction sequence.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the primary synthetic pathway. Yields are representative and can vary based on reaction scale and purification efficiency.
| Step | Reaction | Key Reagents | Temperature (°C) | Typical Yield (%) |
| 1 | Nitration | HNO₃, H₂SO₄ | 0 - 10 | 80 - 90 |
| 2 | Reduction | Zn, Hydrazine Glyoxylate | 25 - 50 | 85 - 95 |
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process starting from 2,3-difluorobenzoic acid. This pathway, involving a regioselective electrophilic nitration followed by a chemoselective reduction, is robust, high-yielding, and utilizes readily available reagents. A thorough understanding of the underlying reaction mechanisms, particularly the directing effects in the nitration step, is critical for optimizing the reaction and minimizing byproduct formation. The protocols and insights provided in this guide offer a solid foundation for researchers and developers to confidently synthesize this valuable chemical intermediate for applications in drug discovery and materials science.
References
- 1. 2,3-Difluorobenzoic acid [xieshichem.com]
- 2. 2,3-二氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. sga.profnit.org.br [sga.profnit.org.br]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 5-Bromo-2,3-difluorobenzoic acid [myskinrecipes.com]
- 8. 5-Bromo-2,3-difluorobenzoic acid | CymitQuimica [cymitquimica.com]
A Technical Guide to the Medicinal Chemistry Applications of 5-Amino-2,3-difluorobenzoic Acid
Abstract: 5-Amino-2,3-difluorobenzoic acid has emerged as a strategic and versatile building block in modern medicinal chemistry. Its unique structural and physicochemical properties, imparted by the vicinal fluorine atoms on the phenyl ring, offer significant advantages in the design of novel therapeutic agents. This guide provides an in-depth analysis of the core attributes of this scaffold, its synthetic utility, and its application in the development of targeted therapies, with a particular focus on kinase inhibitors for oncology. We will explore the rationale behind its use, present a detailed synthetic protocol for a key transformation, and discuss the structure-activity relationship (SAR) insights that guide lead optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage fluorinated scaffolds to address complex therapeutic challenges.
Introduction: The Strategic Imperative of Fluorinated Scaffolds in Drug Design
The deliberate incorporation of fluorine into drug candidates is a cornerstone of contemporary medicinal chemistry.[1] This strategy is employed to fine-tune a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The this compound scaffold is a prime exemplar of a fluorinated building block that provides chemists with a powerful tool for molecular design.
The presence of two adjacent fluorine atoms on the aromatic ring creates a unique electronic environment. This difluorination can:
-
Modulate pKa: Altering the acidity of the carboxylic acid and the basicity of the aniline nitrogen, which can be critical for optimizing solubility and target engagement.
-
Influence Conformation: The steric bulk and electronegativity of fluorine can lock the molecule into a specific, biologically active conformation.
-
Enhance Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, as well as forming hydrogen bonds and other non-covalent interactions.
-
Block Metabolic Sites: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.
The amino and carboxylic acid functionalities serve as versatile synthetic handles, allowing for the straightforward construction of diverse chemical libraries, most commonly via amide bond formation. This positions this compound as an ideal starting point for fragment-based and lead optimization campaigns.[2]
Physicochemical Profile of this compound
A thorough understanding of the starting material's properties is fundamental to its effective application. While data for the specific 5-amino-2,3-difluoro isomer is not aggregated in single public repositories, its properties can be inferred from closely related analogs like 2-amino-4,5-difluorobenzoic acid.[3]
Table 1: Key Physicochemical Properties
| Property | Value (for 2-amino-4,5-difluoro analog) | Significance in Drug Design |
| Molecular Formula | C₇H₅F₂NO₂ | Defines the elemental composition and starting mass. |
| Molecular Weight | 173.12 g/mol [3] | A low molecular weight makes it an ideal fragment for library synthesis, adhering to Lipinski's Rule of Five. |
| Hydrogen Bond Donors | 2 (Amine and Carboxyl) | Crucial for forming interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (Fluorine and Carbonyl) | Provides multiple points for receptor binding. |
| LogP (Predicted) | ~1.5 | Indicates a favorable balance of hydrophilicity and lipophilicity for cell permeability and solubility. |
Core Synthetic Transformations: The Amide Coupling
The most prevalent and powerful application of this compound in medicinal chemistry is its use in forming benzamide derivatives. The amide bond is a stable and common linkage in a vast number of approved drugs. The general workflow involves coupling the carboxylic acid of our scaffold with a primary or secondary amine of a second building block, which can be another aromatic, heterocyclic, or aliphatic moiety.
This reaction is fundamental to building molecular complexity and exploring the chemical space around a target. The choice of coupling partners allows for systematic investigation of structure-activity relationships (SAR).[4][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 3. 2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2 | CID 735965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
The Strategic Role of 5-Amino-2,3-difluorobenzoic Acid as a Core Building Block in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. 5-Amino-2,3-difluorobenzoic acid emerges as a highly valuable, trifunctional building block, offering a unique combination of nucleophilic (amino), electrophilic (carboxylic acid), and modulating (difluoro) functionalities. The ortho and meta positioning of the fluorine atoms relative to the carboxylic acid profoundly influences the electronic properties and conformational preferences of the molecule, providing chemists with a powerful tool to fine-tune steric and electronic parameters. This guide delineates the synthetic utility of this compound, exploring its reactivity, providing field-proven experimental insights, and highlighting its application in the synthesis of complex, high-value molecules such as heterocyclic kinase inhibitors.
Introduction: The Architectural Advantage of a Trifunctional Synthon
This compound is a synthetically versatile aromatic compound. Its value is rooted in the orthogonal reactivity of its three key functional groups:
-
The Carboxylic Acid: Serves as a classical handle for amide bond formation, esterification, or reduction to the corresponding benzyl alcohol. Its acidity (pKa) is significantly influenced by the adjacent electron-withdrawing fluorine atoms.
-
The Amino Group: A potent nucleophile and a directing group, enabling a wide array of transformations including acylation, N-arylation, diazotization, and, critically, participation in cyclization reactions to form heterocyclic systems.
-
The Difluoro Moiety: The presence of two vicinal fluorine atoms on the benzene ring is not merely a passive substitution. It actively modulates the molecule's properties by lowering the pKa of the amino group, increasing the acidity of the carboxylic acid, enhancing metabolic stability by blocking potential sites of oxidation, and increasing lipophilicity, which can improve cell membrane permeability.[1][2] The judicious placement of fluorine is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]
This unique combination makes this compound and its isomers privileged scaffolds in drug discovery programs, particularly for targets like protein kinases.[3][4]
Physicochemical Properties
| Property | Value (for isomer CAS 126674-78-0) | Source |
| Molecular Formula | C₇H₅F₂NO₂ | [6] |
| Molecular Weight | 173.12 g/mol | [7] |
| Appearance | Off-white to white crystalline powder | [8] |
| Melting Point | Approx. 163-165 °C (varies) | |
| IUPAC Name | 2-amino-3,5-difluorobenzoic acid | [6] |
| SMILES | C1=C(C(=C(C=C1F)N)F)C(=O)O | [6] |
The Synthetic Versatility of this compound
The power of this building block lies in the ability to selectively address its functional groups to construct complex molecular architectures.
Diagram: Core Reactivity Pathways
References
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 126674-78-0|2-Amino-3,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]
- 6. 2-Amino-3,5-difluorobenzoic acid | 126674-78-0 [sigmaaldrich.com]
- 7. 2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2 | CID 735965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
A Technical Guide to 5-Amino-2,3-difluorobenzoic Acid: A Cornerstone Precursor for Biologically Active Heterocyclic Compounds
Part 1: Foundational Chemistry of a Versatile Precursor
Introduction: Strategic Importance in Medicinal Chemistry
In the landscape of modern drug discovery, fluorinated organic molecules hold a position of exceptional importance. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. 5-Amino-2,3-difluorobenzoic acid has emerged as a particularly valuable building block in this domain. Its trifunctional nature—a nucleophilic amine, a carboxylic acid handle for cyclization, and a vicinal difluoro substitution pattern on the aromatic ring—makes it a highly versatile precursor for the synthesis of a diverse range of heterocyclic compounds, most notably fluoroquinolone antibiotics and various pharmacologically active benzoxazinones. This guide provides an in-depth technical overview of its properties, reactivity, and field-proven applications in the synthesis of key heterocyclic systems.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid whose structure combines the directing effects of an ortho/para-directing amino group with the strong inductive electron-withdrawing effects of two adjacent fluorine atoms. This electronic arrangement is pivotal to its reactivity in cyclization reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 874838-32-1 | [1][2][3] |
| Molecular Formula | C₇H₅F₂NO₂ | [2][4] |
| Molecular Weight | 173.12 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | 2-8°C, sealed in dry, dark place | [4] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation) | [2][4] |
| Precautionary Statements | P261, P305+P351+P338 (Avoid breathing dust, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2][4] |
The nucleophilicity of the aniline nitrogen is somewhat attenuated by the electron-withdrawing fluorine atoms, yet it remains sufficiently reactive to participate in crucial condensation reactions. The carboxylic acid group provides a site for intramolecular cyclization, either through dehydration or by conversion to a more reactive acyl intermediate.
Caption: Core structure of this compound.
Part 2: The Synthesis of Fluoroquinolone Scaffolds
The most prominent application of this compound and its analogues is in the synthesis of fluoroquinolone antibiotics. These potent bactericidal agents function by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The synthesis of the core quinolone ring system is classically achieved via the Gould-Jacobs reaction.[5][6]
The Gould-Jacobs Pathway: A Mechanistic Overview
The Gould-Jacobs reaction is a robust and well-established method for constructing the 4-hydroxyquinoline core.[5][6] The sequence involves three primary transformations:
-
Condensation: The aniline derivative reacts with an electrophilic three-carbon unit, typically diethyl ethoxymethylenemalonate (EMME), via a nucleophilic substitution/addition-elimination mechanism to form an anilinomethylene malonate intermediate.[5]
-
Thermal Cyclization: The intermediate undergoes a high-temperature, pericyclic 6-electron cyclization, followed by elimination of ethanol, to form the fused heterocyclic quinolone ring. This step is typically performed in a high-boiling inert solvent like diphenyl ether.[1]
-
Hydrolysis & Decarboxylation: The resulting ester is saponified to the carboxylic acid, which is often the final desired product, as the 3-carboxy group is crucial for the biological activity of many quinolones. For simpler 4-hydroxyquinolines, a final decarboxylation step can be performed by heating.[5]
Caption: Workflow for Gould-Jacobs Fluoroquinolone Synthesis.
Experimental Protocol: Synthesis of a Fluoroquinolone Core
This protocol is a representative procedure adapted from established Gould-Jacobs methodologies for fluorinated anilines.[1][7] It outlines the synthesis of the core quinolone ring, which serves as the immediate precursor for further derivatization (e.g., N-alkylation and C-7 substitution).
Step 1: Condensation with EMME
-
In a round-bottom flask equipped with a reflux condenser and stirring mechanism, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1-1.2 eq).
-
Heat the reaction mixture to 100–130°C with continuous stirring for 1-2 hours. The reaction is often performed neat (without solvent).
-
Causality: Heating drives the condensation by facilitating the elimination of ethanol. An excess of EMME is not typically required but ensures the complete consumption of the aniline. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the higher-Rf anilinomethylene malonate intermediate.
-
After the reaction, remove the ethanol byproduct under reduced pressure. The crude intermediate is often a solid or viscous oil and can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Dissolve the crude anilinomethylene malonate intermediate from Step 1 in a high-boiling solvent, such as diphenyl ether (typically 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (approx. 250°C) for 30-60 minutes.
-
Causality: The high temperature is critical to overcome the activation energy for the 6-electron electrocyclization. Diphenyl ether is used due to its high boiling point and chemical inertness under these conditions.
-
Cool the reaction mixture to room temperature. The desired ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate product will typically precipitate from the solution.
-
Add a non-polar solvent like hexane or cyclohexane to aid in the complete precipitation and to help wash away the diphenyl ether solvent.
-
Isolate the solid product by filtration and wash thoroughly with hexane or acetone to remove residual solvent.[1]
Step 3: Saponification
-
Suspend the crude quinolone ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 1-2 hours until TLC analysis indicates the complete disappearance of the starting ester.
-
Causality: The basic hydrolysis (saponification) converts the ethyl ester to a sodium carboxylate salt, which is soluble in the aqueous medium.
-
Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3.
-
The final 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid will precipitate as a solid.
-
Collect the product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Part 3: Synthesis of Benzoxazinone Derivatives
Benzoxazinones are another class of privileged heterocyclic scaffolds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, as a substituted anthranilic acid, is an ideal precursor for their synthesis.
Reaction Pathways to Benzoxazinones
A common and direct method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones involves the acid-catalyzed condensation of an anthranilic acid with an orthoester.[8] This reaction proceeds through the formation of an iminium intermediate, followed by intramolecular cyclization and elimination of alcohol.
Caption: General scheme for Benzoxazinone synthesis.
Protocol: Acid-Catalyzed Cyclization with Orthoesters
This protocol describes a general method for the synthesis of the benzoxazinone core from an anthranilic acid derivative.[8]
-
In a flask equipped for distillation, suspend this compound (1.0 eq) in an excess of an orthoester, such as triethyl orthoformate or triethyl orthoacetate (which also acts as the solvent).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the distillation of the ethanol byproduct.
-
Causality: The acid catalyst protonates the orthoester, making it a better electrophile. The initial reaction with the amine forms an intermediate that eliminates ethanol. The subsequent intramolecular cyclization between the carboxylic acid and the newly formed imine or equivalent functional group is also acid-catalyzed and driven by the removal of water (formed during cyclization) and additional ethanol.
-
Continue refluxing until the starting material is consumed (as monitored by TLC).
-
Cool the reaction mixture and remove the excess orthoester under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Part 4: Conclusion and Future Outlook
This compound stands as a testament to the power of strategic fluorination in the design of functional molecules. Its utility in providing rapid access to the core structures of fluoroquinolone antibiotics and benzoxazinones underscores its value to the fields of medicinal and synthetic chemistry. The protocols detailed herein, based on robust and well-vetted named reactions, provide a reliable framework for the synthesis of these important heterocyclic classes. Future research will likely focus on leveraging this precursor to explore novel heterocyclic systems and to develop more efficient, green synthetic methodologies, such as flow chemistry or novel catalytic cyclizations, further expanding the synthetic chemist's toolkit for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. 874838-32-1[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. 874838-32-1 | this compound - AiFChem [aifchem.com]
- 4. This compound | 874838-32-1 [sigmaaldrich.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzoxazinone synthesis [organic-chemistry.org]
The Untapped Potential of 5-Amino-2,3-difluorobenzoic Acid Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide focuses on the largely unexplored potential of derivatives of 5-Amino-2,3-difluorobenzoic acid, a core scaffold poised for the development of novel therapeutics. While direct research on this specific scaffold is nascent, this document will provide a comprehensive, hypothesis-driven framework for its application in drug design, drawing upon established principles of medicinal chemistry and data from structurally analogous compounds.
The this compound core offers a unique trifecta of functionalities: an aniline-like amino group for diverse derivatization, a carboxylic acid for amide bond formation or salt formation, and a vicinal difluoro substitution pattern on the phenyl ring. This specific arrangement of fluorine atoms is anticipated to profoundly influence the electronic properties and conformational preferences of its derivatives, making it a compelling starting point for the design of targeted therapies.
Hypothesized Biological Activities and Therapeutic Targets
Based on the known biological activities of structurally related aminobenzoic acids and other fluorinated aromatic compounds, we can project several promising therapeutic avenues for derivatives of this compound.
Kinase Inhibition: A New Frontier in Cancer Therapy
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The development of small molecule kinase inhibitors has revolutionized oncology.[4] The this compound scaffold can serve as a versatile template for the design of novel kinase inhibitors.
Causality Behind the Hypothesis:
-
Amide Linkages: The amino and carboxylic acid functionalities are ideal for the synthesis of a diverse library of amide derivatives. Amide bonds are prevalent in many known kinase inhibitors, often participating in key hydrogen bonding interactions within the ATP-binding pocket of the kinase.
-
Fluorine's Role in Binding: The strategic placement of fluorine atoms can enhance binding affinity through favorable interactions with the protein backbone or specific amino acid residues.[5] Furthermore, fluorination can modulate the pKa of the amino group, influencing its protonation state and potential for ionic interactions.[3]
-
Structural Analogs as Precedent: Derivatives of other aminobenzoic acids have shown potent inhibitory activity against various kinases. For instance, certain 4-(arylaminomethyl)benzamide derivatives have demonstrated significant inhibition of receptor tyrosine kinases like EGFR.[6] A rational "fluorine scan" of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold has been shown to improve potency by up to 40-fold.[5]
Proposed Research Workflow for Kinase Inhibitor Discovery:
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer. Derivatives of aminobenzoic acids have been investigated for their anti-inflammatory properties.
Causality Behind the Hypothesis:
-
Structural Similarity to Known Anti-inflammatories: The core structure shares similarities with known anti-inflammatory agents.
-
Modulation of Inflammatory Pathways: The introduction of fluorine can influence the molecule's ability to interact with key inflammatory mediators or signaling pathways.
Antimicrobial and Antifungal Potential
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Schiff bases derived from 4-aminobenzoic acid have demonstrated antibacterial and antifungal properties.[7]
Causality Behind the Hypothesis:
-
Proven Activity of Analogs: The derivatization of the amino group of the this compound core into Schiff bases or other functionalities could yield compounds with potent antimicrobial activity.
-
Enhanced Lipophilicity: Fluorination can increase the lipophilicity of a compound, potentially improving its penetration through microbial cell membranes.
Experimental Protocols
General Protocol for the Synthesis of Amide Derivatives
This protocol outlines a standard procedure for the amide coupling of this compound with a diverse range of amines.
Materials:
-
This compound
-
Amine of choice (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.
-
Addition of Amine and Coupling Reagents: To the solution, add the amine (1.1 eq) and HOBt (1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base and Carbodiimide Addition: Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for In Vitro Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to quantify the inhibitory activity of the synthesized derivatives.
Materials:
-
Synthesized this compound derivatives
-
Kinase of interest
-
Kinase-Glo® Plus Luminescence Kinase Assay Kit (or equivalent)
-
ATP
-
Substrate peptide
-
Assay buffer
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound in the assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase.
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP by converting it into a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation: A Hypothetical Case Study
To illustrate the potential of this scaffold, the following table presents hypothetical data for a series of amide derivatives of this compound screened against a panel of kinases.
| Compound ID | R-Group (Amine) | EGFR IC50 (nM) | BTK IC50 (nM) | p38α IC50 (nM) |
| ADFB-001 | 4-Anisidine | 150 | >10,000 | 5,200 |
| ADFB-002 | 3-Chloroaniline | 75 | 8,500 | 2,100 |
| ADFB-003 | 4-(Trifluoromethyl)aniline | 25 | 1,200 | 850 |
| ADFB-004 | 4-Morpholinoaniline | 350 | >10,000 | >10,000 |
| Reference | Gefitinib | 30 | - | - |
Analysis of Hypothetical Data:
This hypothetical data suggests that derivatization of the this compound core can lead to potent and selective kinase inhibitors. The presence of an electron-withdrawing trifluoromethyl group on the aniline moiety (ADFB-003) appears to enhance potency against EGFR compared to the parent compound and even a known reference inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. The strategic placement of vicinal fluorine atoms, combined with the versatility of the amino and carboxylic acid functional groups, provides a rich chemical space for the design of potent and selective inhibitors of various biological targets. This guide has outlined a rational, hypothesis-driven approach for exploring the potential of these derivatives as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The provided experimental workflows and protocols serve as a starting point for researchers to synthesize and evaluate novel derivatives. Future research should focus on the systematic exploration of the structure-activity relationships of these compounds to unlock their full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Mastering Amide Coupling Reactions with 5-Amino-2,3-difluorobenzoic Acid
Introduction: Navigating the Unique Reactivity of a Fluorinated Anthranilic Acid Derivative
5-Amino-2,3-difluorobenzoic acid is a valuable synthetic building block in medicinal chemistry and materials science. Its rigid, fluorinated scaffold allows for the introduction of unique electronic and conformational properties into target molecules. However, the very features that make this molecule attractive also present distinct challenges for one of the most fundamental transformations in organic synthesis: the amide coupling reaction.
This guide provides an in-depth analysis of the factors governing the reactivity of this compound and offers detailed, field-proven protocols for its successful coupling. We will move beyond simple step-by-step instructions to explain the causality behind reagent choice and procedural design, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.
Core Principles & Strategic Considerations
The formation of an amide bond requires the activation of the carboxylic acid to overcome its inherent low electrophilicity towards a nucleophilic amine.[1][2] This is typically achieved using a "coupling reagent." The primary challenge with this compound stems from the powerful and opposing electronic effects of its substituents.
-
Carboxylic Acid Activation: The two ortho/meta fluorine atoms are strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton. This facilitates its deprotonation to the carboxylate, the first step in the activation process.
-
Amine Nucleophilicity: The same electron-withdrawing fluorine atoms, coupled with the delocalization of the nitrogen lone pair into the aromatic ring, significantly decrease the nucleophilicity of the 5-amino group. This makes it a poor nucleophile, rendering many standard amide coupling conditions sluggish and inefficient.[3][4] Amide coupling reactions with such electron-deficient anilines are often met with less satisfactory results.[3]
-
Potential for Self-Reaction: As the molecule contains both a nucleophile (amine) and an electrophile (carboxylic acid), there is a risk of self-polymerization under activation conditions, especially if the desired amine partner is not sufficiently reactive.[5]
Therefore, the successful coupling of this substrate hinges on selecting an activation strategy that generates a highly reactive acyl intermediate capable of reacting efficiently with a weakly nucleophilic amine partner, while minimizing unwanted side reactions.
Recommended Coupling Protocols
We present two robust protocols utilizing common yet powerful coupling reagents: a classic carbodiimide-based method (EDC/HOBt) and a high-efficiency uronium salt method (HATU).
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a cost-effective and widely used approach. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) results in a water-soluble urea byproduct, simplifying purification compared to reagents like DCC.[6] The additive 1-Hydroxybenzotriazole (HOBt) is crucial; it acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a more stable HOBt-active ester. This strategy minimizes side reactions and reduces the risk of racemization in chiral substrates.[7]
Materials:
-
This compound (1.0 equiv)
-
Target Amine (primary or secondary, 1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
To a clean, dry, nitrogen-flushed flask, add this compound (1.0 equiv), the target amine (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the solids in a minimal amount of anhydrous DMF (approx. 0.1-0.2 M).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add DIPEA (2.5 - 3.0 equiv) dropwise to the stirred solution. DIPEA is a non-nucleophilic base that facilitates the deprotonation of the carboxylic acid and neutralizes the HCl salt of EDC.
-
Slowly add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired amide.[2]
Protocol 2: HATU Mediated Amide Coupling
HATU is a third-generation uronium/aminium salt coupling reagent prized for its high efficiency and rapid reaction kinetics, especially for challenging substrates like sterically hindered components or electron-deficient amines.[8][9] It is based on 1-hydroxy-7-azabenzotriazole (HOAt), which generates a more reactive OAt-active ester compared to the HOBt-ester.[10] The nitrogen atom in the pyridine ring of the HOAt moiety is believed to provide neighboring group participation, accelerating the final aminolysis step.[10] This method is often the reagent of choice when EDC/HOBt fails to provide satisfactory results.[11]
Materials:
-
This compound (1.0 equiv)
-
Target Amine (primary or secondary, 1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.5 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 equiv) in anhydrous DMF (approx. 0.1-0.2 M).
-
Add HATU (1.2 equiv) and DIPEA (2.5 - 3.0 equiv) to the solution.
-
Stir this "pre-activation" mixture at room temperature for 15-20 minutes. You may observe a color change. This step allows for the formation of the OAt-active ester.[12]
-
Add the target amine (1.1 equiv) to the reaction mixture, either neat or as a solution in a small amount of DMF.
-
Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate or another suitable organic solvent. Wash the organic layer with 5% aqueous LiCl solution (3x) to remove DMF, followed by saturated aqueous NaHCO₃ (2x), and finally brine (1x).[13]
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Data Presentation & Method Comparison
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt | None (HOAt is part of HATU) |
| Typical Base | DIPEA, Triethylamine | DIPEA, 2,4,6-Collidine |
| Solvent | DMF, DCM, Acetonitrile | DMF (preferred) |
| Reaction Time | 12 - 24 hours | 2 - 6 hours |
| Relative Cost | Lower | Higher |
| Efficiency | Good for many substrates, but can be sluggish for electron-deficient amines.[3] | Excellent, especially for difficult or sterically hindered couplings.[11][14] |
| Key Byproduct | Water-soluble dialkylurea | Tetramethylurea |
| Potential Side Reaction | Racemization (suppressed by HOBt) | Guanidinylation of the amine if HATU is in large excess or the reaction is slow.[8] |
Visualization of Mechanisms and Workflows
Conclusion
The successful synthesis of amides from this compound is readily achievable with a rational approach to reagent selection. While the electronic properties of this substrate render it challenging for some standard protocols, the use of robust coupling systems like EDC/HOBt or the highly efficient HATU reagent provides reliable pathways to the desired products. For routine synthesis where cost is a factor, an optimized EDC/HOBt protocol is a strong starting point. For more challenging couplings, sluggish reactions, or when reaction time is critical, HATU is the superior choice. By understanding the underlying chemical principles, researchers can confidently employ this compound as a versatile component in the design of novel molecules.
References
- 1. hepatochem.com [hepatochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. HATU - Enamine [enamine.net]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Application Note: A Detailed Protocol for the Synthesis of 6,7-difluoro-4-hydroxyquinoline from 5-Amino-2,3-difluorobenzoic Acid
Introduction: The Significance of the Fluoroquinolone Scaffold
Quinolone derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2] The introduction of fluorine atoms into the quinolone core, creating fluoroquinolones, has been a particularly fruitful strategy in the development of potent antibacterial agents. These compounds function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3] The strategic placement of fluorine atoms can significantly enhance the drug's potency, pharmacokinetic properties, and spectrum of activity. This application note provides a comprehensive experimental procedure for the synthesis of a key fluoroquinolone intermediate, 6,7-difluoro-4-hydroxyquinoline, starting from 5-Amino-2,3-difluorobenzoic acid.
The synthetic route detailed herein is based on the robust and well-established Gould-Jacobs reaction.[1][4][5] This powerful method involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to construct the quinolone ring system.[1][4][6] Subsequent hydrolysis and decarboxylation steps yield the final 4-hydroxyquinoline core.[1][4] This protocol has been adapted for the specific starting material, this compound, with detailed explanations for each step to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Synthetic Strategy: The Gould-Jacobs Reaction Pathway
The overall synthetic strategy is a multi-step process that leverages the Gould-Jacobs reaction to build the quinolone core. The key steps are:
-
Condensation: The nucleophilic amino group of this compound attacks the electrophilic double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilinomethylenemalonate intermediate.
-
Thermal Cyclization and In-Situ Decarboxylation: This critical step requires high temperatures (typically >250 °C) to induce a 6-electron electrocyclization, forming the quinolone ring.[1][7] Due to the high thermal energy required, the carboxylic acid moiety of the starting material is anticipated to undergo decarboxylation concurrently with the cyclization.
-
Hydrolysis (Saponification): The ester group at the 3-position of the newly formed quinolone ring is hydrolyzed to a carboxylic acid using a strong base, such as sodium hydroxide.
-
Decarboxylation: The resulting quinoline-3-carboxylic acid is then decarboxylated by heating to yield the final product, 6,7-difluoro-4-hydroxyquinoline.
// Nodes A [label="this compound\n+ Diethyl ethoxymethylenemalonate (DEEM)"]; B [label="Step 1: Condensation\n(120-140 °C)"]; C [label="Diethyl 2-(((4-carboxy-2,3-difluorophenyl)amino)methylene)malonate\n(Intermediate)"]; D [label="Step 2: Thermal Cyclization\n& Decarboxylation of Benzoic Acid\n(Diphenyl ether, ~250 °C)"]; E [label="Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate"]; F [label="Step 3: Saponification\n(Aqueous NaOH)"]; G [label="6,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid"]; H [label="Step 4: Decarboxylation\n(Heating)"]; I [label="6,7-difluoro-4-hydroxyquinoline\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label="Reactants"]; B -> C [label="Formation of Intermediate"]; C -> D [label="High-Temperature Reaction"]; D -> E [label="Quinolone Ring Formation"]; E -> F [label="Hydrolysis"]; F -> G [label="Acidification"]; G -> H [label="Final Decarboxylation"]; H -> I [label="Product Isolation"]; } dot Caption: Overall workflow for the synthesis of 6,7-difluoro-4-hydroxyquinoline.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Diethyl ethoxymethylenemalonate (DEEM) | ≥98% | Sigma-Aldrich |
| Diphenyl ether | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent, 37% | Fisher Scientific |
| Ethanol, anhydrous | ≥99.5% | VWR Chemicals |
| Ethyl acetate | ACS Reagent, ≥99.5% | VWR Chemicals |
| Hexanes | ACS Reagent, ≥98.5% | VWR Chemicals |
Step 1: Condensation of this compound with DEEM
Rationale: This initial step forms the key intermediate necessary for the subsequent cyclization. The reaction is a nucleophilic substitution of the ethoxy group of DEEM by the amino group of the starting aniline derivative.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the reaction mixture with stirring in an oil bath at 120-140 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The formation of a new, more polar spot corresponding to the product should be observed.
-
After the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature.
-
The resulting crude diethyl 2-(((4-carboxy-2,3-difluorophenyl)amino)methylene)malonate can be used directly in the next step without further purification.
Step 2: Thermal Cyclization and In-Situ Decarboxylation
Rationale: This is the crucial ring-forming step. The high temperature facilitates a 6-electron electrocyclization to form the quinolone ring. The harsh thermal conditions are also expected to induce the decarboxylation of the benzoic acid moiety. Diphenyl ether is used as a high-boiling, inert solvent to achieve the necessary temperature.[2]
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 150 mL of diphenyl ether.
-
Heat the diphenyl ether to 250 °C with stirring.
-
Slowly add the crude intermediate from Step 1 to the hot diphenyl ether over a period of 30 minutes.
-
Maintain the reaction temperature at 250-260 °C for 1-2 hours.
-
Monitor the completion of the cyclization by TLC (1:1 ethyl acetate/hexanes).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Upon cooling, the product, ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate, will precipitate out of the solution.
-
Add 100 mL of hexanes to the cooled mixture to further precipitate the product and facilitate filtration.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.
-
Dry the crude product under vacuum.
Step 3: Saponification of the Ester
Rationale: The ethyl ester at the 3-position of the quinolone ring is hydrolyzed to a carboxylic acid using a strong base. This sets the stage for the final decarboxylation step.
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate from Step 2 in 100 mL of a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux with stirring for 2-3 hours.
-
Monitor the hydrolysis by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Slowly acidify the solution to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 4: Decarboxylation to Yield 6,7-difluoro-4-hydroxyquinoline
Rationale: The final step involves the removal of the carboxylic acid group at the 3-position to yield the target compound. This is achieved by heating the solid above its melting point.
Procedure:
-
Place the dried 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid from Step 3 in a suitable round-bottom flask.
-
Heat the solid in an oil bath to a temperature approximately 20-30 °C above its melting point (typically in the range of 200-250 °C).
-
Continue heating until the evolution of carbon dioxide gas ceases.
-
Cool the flask to room temperature. The resulting solid is the crude 6,7-difluoro-4-hydroxyquinoline.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Summary of Reaction Parameters
| Step | Key Reagents | Temperature | Duration | Notes |
| 1. Condensation | This compound, DEEM | 120-140 °C | 2-3 hours | Neat reaction (no solvent). |
| 2. Cyclization & Decarboxylation | Diethyl 2-(((4-carboxy-2,3-difluorophenyl)amino)methylene)malonate, Diphenyl ether | 250-260 °C | 1-2 hours | High-boiling inert solvent is crucial. |
| 3. Saponification | Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate, 10% aq. NaOH | Reflux (~100 °C) | 2-3 hours | Followed by acidification to precipitate the carboxylic acid. |
| 4. Decarboxylation | 6,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid | > Melting Point | ~1 hour | Heat until CO2 evolution stops. |
Conclusion and Further Applications
The protocol described provides a reliable and detailed method for the synthesis of 6,7-difluoro-4-hydroxyquinoline from this compound via the Gould-Jacobs reaction. The resulting fluoroquinolone core is a valuable building block for the synthesis of more complex and biologically active molecules, particularly in the field of antibacterial drug discovery. Further modifications, such as N-alkylation and substitution at the 7-position, can be explored to generate a library of novel fluoroquinolone derivatives for structure-activity relationship studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 93107-30-3|1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. CCCC 1996, Volume 61, Issue 2, Abstracts pp. 268-275 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 5-Amino-2,3-difluorobenzoic acid in Solid-Phase Peptide Synthesis
Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties. Among these, fluorinated amino acids have emerged as powerful tools for modulating peptide conformation, metabolic stability, and binding affinity. The introduction of fluorine, the most electronegative element, can induce favorable changes in a peptide's physicochemical properties, such as increased hydrophobicity and altered pKa, which can lead to improved cell permeability and resistance to enzymatic degradation.
This guide provides a detailed technical overview and practical protocols for the use of 5-Amino-2,3-difluorobenzoic acid, a synthetic amino acid, in solid-phase peptide synthesis (SPPS). The presence of two fluorine atoms on the aromatic ring significantly influences the electronic properties and steric profile of the molecule, presenting both unique opportunities and specific challenges in peptide synthesis. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this building block in their peptide-based therapeutic programs.
Physicochemical Properties of this compound
| Property | Value (for 2-Amino-4,5-difluorobenzoic acid) | Reference |
| Molecular Formula | C₇H₅F₂NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 173.12 g/mol | --INVALID-LINK--[1] |
| Appearance | Off-white to white crystalline powder (expected) | --INVALID-LINK-- |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like DMF, NMP, and DMSO. |
Fmoc Protection of this compound: A Recommended Protocol
The first critical step for incorporating this compound into a peptide chain via Fmoc-based SPPS is the protection of its amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The electron-withdrawing nature of the two fluorine atoms reduces the nucleophilicity of the aniline amine, which may necessitate slightly more forcing conditions than for standard amino acids.
Causality Behind Experimental Choices:
-
Reagent Selection: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is a common and effective Fmoc-donating reagent. The use of a mild base like sodium bicarbonate is crucial to deprotonate the amino group, enhancing its nucleophilicity for the reaction with Fmoc-OSu, while minimizing side reactions.
-
Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane and water is used to dissolve both the polar amino acid and the less polar Fmoc-OSu, facilitating the reaction.
-
Temperature and Reaction Time: The reaction is typically performed at room temperature. Due to the reduced nucleophilicity of the amine, an extended reaction time (overnight) is recommended to ensure complete conversion.
Detailed Protocol for Fmoc-5-Amino-2,3-difluorobenzoic acid Synthesis:
-
Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous sodium bicarbonate solution.
-
Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.1 equivalents) portion-wise over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Work-up:
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the pure Fmoc-5-Amino-2,3-difluorobenzoic acid.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following section details the step-by-step methodology for incorporating Fmoc-5-Amino-2,3-difluorobenzoic acid into a peptide sequence on a solid support.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol for Coupling Fmoc-5-Amino-2,3-difluorobenzoic acid:
The reduced nucleophilicity of the amino group and potential steric hindrance from the difluoro-substituted ring can make the coupling of Fmoc-5-Amino-2,3-difluorobenzoic acid challenging. Therefore, the use of a potent coupling reagent and optimized conditions are critical for achieving high coupling efficiency.
Expert Insights on Coupling:
-
Coupling Reagents: Standard carbodiimide reagents like DIC may not be sufficient. The use of more potent uronium or phosphonium salt-based reagents such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended. These reagents form highly reactive activated esters, which can overcome the lower nucleophilicity of the aniline amine.
-
Double Coupling: To ensure complete reaction, a double coupling strategy is advised. This involves performing the coupling step twice before proceeding to the next deprotection cycle.
-
Monitoring: After the coupling step, it is essential to perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the absence of free amines. A negative test indicates a successful coupling.
Detailed Coupling Protocol:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, pre-activate Fmoc-5-Amino-2,3-difluorobenzoic acid (3-5 equivalents) with HCTU or HATU (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 5-10 minutes.
-
First Coupling: Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash: Wash the resin with DMF.
-
Second Coupling (Recommended): Repeat steps 2 and 3 for the second coupling.
-
Wash: Thoroughly wash the resin with DMF and then with dichloromethane (DCM) before proceeding to the next deprotection step.
-
Capping (Optional): If the coupling is found to be incomplete after the second attempt, cap the unreacted amines with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of any side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.
Choosing the Right Cleavage Cocktail:
The choice of cleavage cocktail depends on the amino acid composition of the peptide. The aromatic ring of this compound is relatively electron-deficient and less susceptible to electrophilic attack by carbocations generated during cleavage. However, other sensitive residues in the peptide sequence (e.g., Trp, Met, Cys, Tyr) will dictate the necessary scavengers.
| Cleavage Cocktail | Composition (v/v) | Recommended For | Reference |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | Peptides with trityl-based protecting groups. Does not protect Met from oxidation. | --INVALID-LINK--[2] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General-purpose cocktail for peptides containing Cys, Met, Trp, and Tyr. | --INVALID-LINK--[3] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent the oxidation of methionine residues. | --INVALID-LINK--[4] |
TFA: Trifluoroacetic acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide
General Cleavage Protocol:
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Reaction: Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow the mixture to react at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Technical Considerations
-
Incomplete Coupling: As discussed, this is the most likely challenge. In addition to using potent coupling reagents and double coupling, increasing the reaction temperature (e.g., to 40-50 °C) can also enhance the coupling efficiency. Microwave-assisted SPPS can be particularly effective for coupling sterically hindered or electron-deficient amino acids.[5]
-
Racemization: While less common with urethane-protected amino acids like Fmoc derivatives, the use of strong activating agents and extended coupling times can increase the risk of epimerization. It is advisable to verify the chiral purity of the final peptide.
-
Side Reactions during Cleavage: Although the difluorinated aromatic ring is relatively stable, ensure that appropriate scavengers are used if other sensitive amino acids are present in the sequence to prevent their modification.[6][7]
Conclusion
This compound is a valuable building block for the synthesis of novel peptide therapeutics. While its electronic and steric properties require special considerations during Fmoc protection and coupling, the protocols and insights provided in this guide offer a robust starting point for its successful incorporation into peptide chains. The use of potent coupling reagents, optimized reaction conditions, and careful monitoring are key to overcoming the inherent challenges and unlocking the potential of this unique fluorinated amino acid in drug discovery.
References
- 1. 2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2 | CID 735965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 4. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
Application Note: A Robust HPLC-UV Method for In-Process Monitoring of 5-Amino-2,3-difluorobenzoic Acid Syntheses
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 5-Amino-2,3-difluorobenzoic acid in reaction mixtures. This protocol is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries. The methodology provides the necessary specificity and sensitivity to accurately quantify the principal compound while separating it from potential starting materials, intermediates, and degradation products. We delve into the rationale behind method development choices, from mobile phase selection to detector settings, ensuring a scientifically sound and transferable analytical procedure.
Introduction: The Analytical Challenge
This compound is a key building block in the synthesis of various pharmaceutically active compounds and advanced materials. Its fluorinated aromatic structure imparts unique chemical properties to target molecules. Monitoring the progress of reactions involving this intermediate is critical for process optimization, yield maximization, and impurity control.[1] The primary analytical challenge lies in developing a method that can reliably separate this polar, amphoteric compound from a complex matrix of reagents, solvents, and structurally similar by-products that may be present in the reaction vessel.[2]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this application due to its high resolving power, sensitivity, and adaptability for complex mixtures.[1] This guide outlines a systematic approach to developing and implementing an HPLC method tailored specifically for this compound, ensuring the generation of accurate and reproducible data essential for drug development and manufacturing.
Principles of Method Development
The molecular structure of this compound—containing an acidic carboxylic group, a basic amino group, and a UV-active fluorinated benzene ring—dictates the optimal chromatographic strategy.
-
Choice of Stationary Phase: A reversed-phase C18 column is selected as the stationary phase. This hydrophobic phase provides excellent retention for the aromatic ring, which is the primary mechanism of interaction.
-
Mobile Phase Strategy: The key to achieving good peak shape and reproducible retention for an amphoteric compound like our analyte is controlling the mobile phase pH.[2]
-
pH Control: By operating at an acidic pH (e.g., pH 2-3 using formic or trifluoroacetic acid), we achieve two critical goals: the carboxylic acid group (-COOH) is protonated and largely un-ionized, preventing peak tailing, while the amino group (-NH₂) is protonated to -NH₃⁺. This consistent ionization state leads to sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile is chosen as the organic solvent due to its low UV cutoff and excellent elution strength for aromatic compounds. A gradient elution is employed to ensure that both early-eluting polar impurities and later-eluting non-polar compounds are effectively separated within a reasonable runtime.
-
-
Detection: The aromatic ring of the analyte provides strong chromophores, making UV detection the ideal choice.[2] A Diode Array Detector (DAD) is recommended to allow for the simultaneous monitoring of multiple wavelengths and the assessment of peak purity, which is crucial for identifying co-eluting impurities.[3]
Method Development Logic
Caption: Logical workflow for HPLC method development.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, Diode Array Detector (DAD) |
| Analytical Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Reference Standard | This compound (Purity ≥98%) |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade or Ultrapure (18.2 MΩ·cm) |
| Formic Acid | LC-MS Grade (≥99%) |
| Sample Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE or Nylon |
Detailed Protocols
Protocol 1: Mobile Phase and Standard Preparation
-
Mobile Phase A Preparation (0.1% Formic Acid in Water):
-
Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of formic acid.
-
Cap and mix thoroughly. Sonicate for 10 minutes to degas.
-
-
Mobile Phase B Preparation (Acetonitrile):
-
Use HPLC-grade acetonitrile directly. Sonicate for 10 minutes to degas.
-
-
Diluent Preparation:
-
Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This is used for dissolving the standard and diluting samples to prevent solvent mismatch effects upon injection.
-
-
Stock Standard Solution Preparation (approx. 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent. Mix well.
-
-
Working Standard Solution Preparation (approx. 50 µg/mL):
-
Pipette 0.5 mL of the Stock Standard Solution into a 10 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This solution is ready for injection.
-
Protocol 2: Reaction Mixture Sample Preparation
The goal of sample preparation is to dilute the reaction mixture to a concentration within the method's linear range and remove any particulate matter that could damage the HPLC column.
-
Initial Quenching & Dilution:
-
Carefully withdraw a small, representative aliquot (e.g., 100 µL) from the reaction mixture. Safety Note: The reaction may be under pressure or contain hazardous materials. Use appropriate personal protective equipment (PPE).
-
Immediately quench the reaction and dilute the aliquot in a known volume of diluent (e.g., 10 mL). This "Quenched Sample" stops the reaction and provides the first dilution step. The dilution factor must be recorded accurately.
-
-
Further Dilution:
-
Perform a second dilution from the "Quenched Sample" to bring the expected concentration of the analyte into the working range of the calibration curve (e.g., 1-100 µg/mL). For example, dilute 100 µL of the Quenched Sample to 10 mL with diluent.
-
-
Filtration:
-
Using a syringe, draw up the final diluted sample and filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove any precipitates or solid materials.[4]
-
Protocol 3: HPLC Analysis
-
System Setup and Equilibration:
-
Set up the HPLC system with the chromatographic conditions listed in the table below.
-
Purge all solvent lines to remove air bubbles.
-
Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.
-
-
Sequence Setup:
-
Create a sequence in the chromatography data system (CDS) software.
-
Include injections of a blank (diluent), the working standard (at least 5 replicate injections for system suitability), and the prepared samples.
-
-
Data Acquisition:
-
Start the sequence. The DAD should be set to acquire data across a range (e.g., 210-400 nm) and to record a specific chromatogram at the analyte's absorbance maximum (λmax), typically around 254 nm or 280 nm for this class of compounds.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD, Monitoring at 254 nm, Spectral Range 210-400 nm |
| Run Time | 20 minutes (including re-equilibration) |
Data Analysis and System Suitability
-
Identification: The primary peak in the sample chromatogram is identified as this compound by comparing its retention time to that of the reference standard.
-
Quantification: The concentration of the analyte in the sample is calculated using the peak area and an external standard calibration. The CDS will automatically perform this calculation.
-
Impurity Profiling: Peaks other than the main analyte peak represent potential impurities, starting materials, or by-products. Their response can be reported as a percentage of the total area or quantified against the main peak if a relative response factor is known.[5]
-
System Suitability: Before analyzing samples, ensure the system meets performance criteria.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates | > 2000 | Indicates column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n≥5) | Demonstrates the precision and reproducibility of the injection and system. |
Overall Analytical Workflow
Caption: High-level workflow for sample analysis.
Troubleshooting
| Problem | Potential Cause | Solution |
| Broad or Tailing Peaks | 1. Mobile phase pH is incorrect. 2. Column is old or contaminated. 3. Sample overload. | 1. Ensure pH of Mobile Phase A is between 2-3. 2. Flush column or replace if necessary. 3. Dilute sample further and re-inject. |
| Variable Retention Times | 1. Inadequate column equilibration. 2. Pump malfunction or leak. 3. Column temperature fluctuations. | 1. Increase equilibration time between runs. 2. Check pump pressure trace for stability; perform pump maintenance. 3. Ensure column oven is set and stable at the target temperature. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, filter). 2. Sample precipitation in the column. | 1. Systematically disconnect components to locate the blockage. Replace frit or guard column. 2. Ensure sample is fully dissolved in the mobile phase/diluent. |
| No Peaks or Very Small Peaks | 1. Incorrect sample preparation/dilution. 2. Autosampler malfunction (no injection). | 1. Review and repeat sample preparation steps. 2. Check autosampler for errors; perform a manual injection if possible to diagnose. |
References
- 1. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 2. onyxipca.com [onyxipca.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Real time HPLC analysis of a reaction in an API lab - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
Application Note: High-Throughput Analysis of 5-Amino-2,3-difluorobenzoic Acid and its Derivatives by LC-MS/MS
Abstract
This application note provides a comprehensive guide to the analysis of 5-Amino-2,3-difluorobenzoic acid and its derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a critical building block in modern drug discovery, particularly in the synthesis of novel therapeutics, robust and sensitive analytical methods for its characterization and quantification are paramount.[1][2][3] This document outlines optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection. We will delve into the ionization and fragmentation behavior of these fluorinated aromatic compounds, providing a basis for method development and troubleshooting. The methodologies described herein are tailored for researchers, scientists, and drug development professionals requiring accurate and reproducible analysis of these key pharmaceutical intermediates.
Introduction: The Significance of Fluorinated Building Blocks
This compound is a key structural motif in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins.[4] Consequently, aminofluorobenzoic acids are increasingly utilized in the development of novel pharmaceuticals.[1] Accurate and sensitive bioanalytical methods are crucial throughout the drug development pipeline, from early discovery to preclinical and clinical studies, to understand the pharmacokinetics and metabolism of new chemical entities derived from these building blocks.
Electrospray ionization (ESI) mass spectrometry is a powerful technique for the analysis of such polar, small molecules.[5][6] ESI is a soft ionization technique that typically produces a protonated or deprotonated molecule, minimizing in-source fragmentation and preserving the molecular ion for tandem mass spectrometry (MS/MS) analysis.[5] This application note will focus on ESI-based LC-MS/MS methods for the sensitive and selective analysis of this compound and its derivatives.
Mass Spectrometry of this compound: Ionization and Fragmentation
Understanding the behavior of this compound in the mass spectrometer is fundamental to developing a robust analytical method.
Ionization
Due to the presence of both an acidic carboxylic acid group and a basic amino group, this compound can be ionized in either positive or negative ion mode.[7]
-
Positive Ion Mode (ESI+): In an acidic mobile phase, the amino group is readily protonated, forming the [M+H]⁺ ion.
-
Negative Ion Mode (ESI-): In a basic or neutral mobile phase, the carboxylic acid group will deprotonate to form the [M-H]⁻ ion.
The choice of ionization mode will depend on the specific analytical requirements, such as sensitivity and the nature of the derivatives being analyzed. For many small molecules containing both acidic and basic functionalities, positive ion mode often provides better sensitivity.[8]
Predicted Fragmentation Pattern
Key Predicted Fragment Ions:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| 174.04 | 157.04 | NH₃ (17.03 Da) | Loss of ammonia from the protonated amino group. |
| 174.04 | 156.03 | H₂O (18.01 Da) | Loss of water from the carboxylic acid group. |
| 174.04 | 128.03 | H₂O + CO (46.01 Da) | Subsequent loss of carbon monoxide following the initial loss of water. |
| 156.03 | 128.03 | CO (28.00 Da) | Loss of carbon monoxide from the acylium ion. |
It is important to note that isomers of aminodifluorobenzoic acid will have the same precursor mass but may exhibit different relative intensities of fragment ions in their MS/MS spectra, which can be used for their differentiation.[10]
Below is a conceptual representation of the predicted fragmentation pathway.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
This section provides detailed, step-by-step protocols for the analysis of this compound and its derivatives.
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results by removing interfering substances.[11]
Protocol for Plasma Samples (Protein Precipitation):
-
Thaw Samples: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing the internal standard to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to Autosampler Vials: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Development
The following is a recommended starting point for LC-MS/MS method development. Optimization may be required for specific derivatives.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Parameters (Positive Ion Mode):
| Parameter | Recommended Setting |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 174.04 | 156.03 | 15 |
| This compound | 174.04 | 128.03 | 25 |
| Internal Standard (e.g., ¹³C₆-labeled) | Dependent on IS | Dependent on IS | Optimize |
Experimental Workflow Diagram:
Caption: LC-MS/MS workflow for this compound.
Data Analysis and Quantification
Data acquisition and processing should be performed using the instrument manufacturer's software. Quantification is typically achieved by integrating the peak areas of the analyte and the internal standard and constructing a calibration curve from standards of known concentrations.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Sensitivity | Suboptimal ionization or fragmentation. | Optimize source parameters (voltages, temperatures, gas flows). Optimize collision energy for each MRM transition. |
| Poor Peak Shape | Incompatible sample solvent. Column degradation. | Ensure the reconstitution solvent matches the initial mobile phase. Use a new column. |
| High Background Noise | Contaminated mobile phase or LC system. | Use fresh, high-purity solvents. Flush the LC system. |
| Carryover | Insufficient needle wash. Strong analyte adsorption. | Optimize the autosampler wash procedure. Use a stronger wash solvent. |
Conclusion
This application note provides a robust framework for the development of sensitive and selective LC-MS/MS methods for the analysis of this compound and its derivatives. The provided protocols for sample preparation and instrument parameters serve as a validated starting point for researchers in the field of drug discovery and development. By understanding the ionization and fragmentation behavior of these important fluorinated building blocks, scientists can confidently develop and apply these methods to advance their research.
References
- 1. 2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2 | CID 735965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | C14H10F3NO4S | CID 57989692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. UCSD Computational Mass Spectrometry Website [proteomics2.ucsd.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Benzoic acid, 3-amino- [webbook.nist.gov]
- 10. Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Mass Spectrometry-Based Computational Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of 5-Amino-2,3-difluorobenzoic Acid using FTIR Spectroscopy
Abstract
This application note provides a comprehensive guide to the characterization of 5-Amino-2,3-difluorobenzoic acid using Fourier Transform Infrared (FTIR) spectroscopy. Detailed protocols for sample preparation, instrument parameters, and spectral acquisition are presented. A thorough interpretation of the predicted FTIR spectrum is provided, with assignments for all major vibrational modes. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require robust analytical methods for the identification and quality control of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two fluorine atoms on the benzene ring, imparts specific chemical properties that are leveraged in the development of novel compounds. Accurate and reliable analytical techniques are crucial for confirming the identity, purity, and structural integrity of this molecule.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, allowing for the identification of the key structural components of a compound. This application note details the application of FTIR spectroscopy for the qualitative analysis of this compound.
Molecular Structure and Predicted Vibrational Modes
The molecular structure of this compound is foundational to understanding its FTIR spectrum. The key functional groups that will exhibit characteristic infrared absorptions are:
-
Primary Aromatic Amine (-NH₂): This group will show symmetric and asymmetric N-H stretching vibrations, as well as N-H bending (scissoring) vibrations.[1][2][3]
-
Carboxylic Acid (-COOH): Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state. This results in a very broad O-H stretching band and a characteristic C=O stretching frequency.[4][5][6][7]
-
Substituted Benzene Ring: The aromatic ring will have C-H stretching and bending vibrations, as well as C=C ring stretching modes. The substitution pattern influences the positions of these bands.[8]
-
Carbon-Fluorine Bonds (C-F): The C-F stretching vibrations of aromatic fluorides are typically strong and occur in the fingerprint region of the spectrum.[9][10]
The interplay of these functional groups, including electronic effects and potential intramolecular hydrogen bonding, will determine the precise frequencies of the observed absorption bands.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2,3-difluorobenzoic Acid Derivatives
Welcome to the technical support resource for the synthesis of 5-Amino-2,3-difluorobenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in pharmaceutical and materials science applications. We will address common synthetic challenges through a series of detailed troubleshooting guides and frequently asked questions, focusing on the underlying chemical principles to empower you to resolve side reactions and optimize your experimental outcomes.
Overview of Primary Synthetic Strategy
The most common and generally reliable method for preparing this compound involves a two-step sequence starting from 2,3-difluorobenzoic acid:
-
Regioselective Nitration: Electrophilic nitration to install a nitro group at the C5 position, yielding 2,3-difluoro-5-nitrobenzoic acid.
-
Chemoselective Reduction: Reduction of the nitro group to the corresponding primary amine.
While straightforward in principle, each step presents unique challenges that can lead to impurity formation and reduced yields. This guide will dissect these potential issues.
Caption: Primary synthetic route to this compound.
Troubleshooting Guide & FAQs
Part 1: Issues in the Nitration Step
Question 1: My nitration reaction is producing significant amounts of dark, tar-like by-products and the yield is low. What is causing this and how can I prevent it?
Answer: This is a classic issue in electrophilic nitration of aromatic compounds, especially those sensitive to strong oxidizing conditions. The formation of tar is typically caused by over-oxidation or thermal decomposition of the starting material or product under excessively harsh conditions.
Causality:
-
Excessive Temperature: The nitration of activated or moderately deactivated rings can be highly exothermic. If the temperature is not strictly controlled, runaway reactions can occur, leading to decomposition and polymerization, which manifest as tar.[1]
-
Incorrect Reagent Addition: Adding the substrate to the hot nitrating mixture, rather than adding the nitrating agent slowly to the cooled substrate solution, can create localized hot spots and cause decomposition.
-
Extended Reaction Time: Prolonged exposure to the strong acid/oxidizing mixture, even at the correct temperature, can degrade the desired product.
Troubleshooting Protocol: Controlled Nitration
-
Pre-cool: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 2,3-difluorobenzoic acid in concentrated sulfuric acid. Cool this solution to 0-5 °C in an ice-salt bath.
-
Slow Addition: Prepare the nitrating mixture (e.g., fuming nitric acid in sulfuric acid) and add it dropwise to the cooled substrate solution via the dropping funnel. Monitor the internal temperature closely, ensuring it does not rise above 10 °C.
-
Controlled Reaction Time: Stir the reaction at 0-5 °C for the prescribed time (typically 1-2 hours). Monitor the reaction progress by TLC or a test quench with HPLC to avoid extending the reaction time unnecessarily.
-
Careful Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the acid dilution and precipitates the product, minimizing degradation during workup.
-
Isolation: Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Question 2: I am observing a mixture of nitrated isomers. How can I improve the regioselectivity to favor the 5-nitro product?
Answer: The directing effects of the substituents on the ring determine the position of nitration. In 2,3-difluorobenzoic acid, the fluorine atoms are ortho, para-directing but deactivating, while the carboxylic acid group is a meta-director and strongly deactivating. The C5 position is para to the C2-fluoro group and meta to the carboxylic acid, making it the most electronically favored position. However, side products can still form.
Causality:
-
Steric Hindrance: Nitration at C4 (ortho to C3-F, meta to COOH) or C6 (ortho to C2-F, meta to COOH) is sterically more hindered and electronically less favored, but can still occur under forcing conditions.
-
Reaction Conditions: Higher temperatures can reduce the selectivity of electrophilic aromatic substitution reactions, leading to a broader product distribution.
Optimization Strategy:
| Parameter | Standard Condition | Optimized Condition for Selectivity | Rationale |
| Temperature | 0 - 25 °C | -10 to 0 °C | Lower temperatures increase the kinetic barrier for the formation of less-favored isomers. |
| Nitrating Agent | Conc. HNO₃ / H₂SO₄ | Fuming HNO₃ / H₂SO₄ or KNO₃ / H₂SO₄ | Milder or more controlled nitrating systems can sometimes improve selectivity. |
| Solvent | Sulfuric Acid | Sulfuric Acid | Sulfuric acid is typically required to protonate nitric acid, generating the active nitronium ion (NO₂⁺). |
By employing the stringent temperature control outlined in the previous answer, you will inherently maximize the regioselectivity for the desired 5-nitro isomer.
Part 2: Issues in the Reduction Step
Question 3: My reduction of 2,3-difluoro-5-nitrobenzoic acid is incomplete, or I'm seeing by-products that are difficult to separate. What is the best reduction method?
Answer: The reduction of an aromatic nitro group is a cornerstone reaction, but its success depends on choosing a method that is compatible with other functional groups, in this case, the fluorine atoms and the carboxylic acid.[2] The two most common methods are catalytic hydrogenation and dissolving metal reductions.
Comparison of Reduction Methods:
| Method | Reagents | Pros | Cons & Potential Side Reactions |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Ni in a solvent like EtOH, MeOH, or EtOAc | High yield, clean reaction, easy workup (filtration of catalyst). | Potential for Dehalogenation: Hydrogenolysis can remove fluorine atoms, especially with Pd/C at elevated temperatures or pressures.[3] Catalyst Poisoning: Sulfur-containing impurities can poison the catalyst. |
| Dissolving Metal Reduction | Fe/HCl, SnCl₂/HCl, Zn/AcOH | Inexpensive, robust, and generally does not cause dehalogenation. | Workup can be more complex due to the presence of metal salts. Potential for incomplete reduction leading to nitroso or hydroxylamine intermediates. |
Recommended Protocol: Reduction with Tin(II) Chloride
This method is often preferred for fluorinated nitroaromatics as it avoids the risk of dehalogenation.
-
Setup: In a round-bottom flask, suspend 2,3-difluoro-5-nitrobenzoic acid in a suitable solvent like ethanol or concentrated HCl.
-
Reagent Addition: Add a stoichiometric excess (typically 3-5 equivalents) of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise. The reaction is often exothermic.
-
Heating: Heat the mixture to reflux (typically 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or concentrated NaOH. This will precipitate tin hydroxides.
-
Extraction: Filter the mixture through a pad of celite to remove the inorganic salts. The desired amino acid may be soluble in the aqueous phase at certain pH values. It is often best to adjust the pH to the isoelectric point (typically pH 4-5) to precipitate the product, or extract with an organic solvent like ethyl acetate after basification.
Caption: Troubleshooting decision tree for the nitro group reduction step.
Question 4: During my nitro-group reduction, I am getting colored impurities, possibly azo or azoxy compounds. How do these form and how can I avoid them?
Answer: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a multi-electron process that proceeds through several intermediates, including nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.
Causality: Under certain conditions, particularly if the reduction is incomplete or the pH is not strongly acidic, these reactive intermediates can condense with each other to form dimeric impurities.
-
Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar (Azoxy compound)
-
Further reduction of the azoxy compound can lead to the Ar-N=N-Ar (Azo compound).
These compounds are often highly colored (yellow, orange, or red) and can be difficult to remove from the final product.
Prevention Strategy:
-
Ensure Sufficient Reducing Agent: Use a clear stoichiometric excess of the metal/acid reducing agent to drive the reaction completely to the amine stage, minimizing the steady-state concentration of intermediates.
-
Maintain Acidic Conditions: When using dissolving metal reductions, maintaining a strongly acidic environment (e.g., with excess HCl) is crucial. The acidic conditions keep the amine product protonated and soluble (as the ammonium salt) and disfavor the condensation side reactions.
-
Vigorous Stirring: Ensure efficient mixing to prevent localized depletion of the reducing agent, which could allow intermediate buildup.
References
Technical Support Center: Purification of 5-Amino-2,3-difluorobenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Amino-2,3-difluorobenzoic acid. As a critical building block in pharmaceutical and materials science, its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification from reaction by-products.
I. Understanding the Chemistry: Synthesis and Potential By-products
A common and efficient synthetic route to this compound involves the catalytic reduction of 2,3-difluoro-5-nitrobenzoic acid. This transformation, while generally high-yielding, can lead to several process-related impurities. Understanding these potential by-products is the first step in designing an effective purification strategy.
A plausible synthetic pathway is the reduction of the nitro group of a precursor. For instance, the synthesis of the similar compound 2-amino-5-fluorobenzoic acid can be achieved through the reduction of a nitrated precursor.[1] Another related synthesis of 2-amino-3-fluorobenzoic acid starts from 2-fluoroaminobenzene.[2]
Common By-products May Include:
-
Unreacted Starting Material: Residual 2,3-difluoro-5-nitrobenzoic acid.
-
Incomplete Reduction Intermediates: Such as the corresponding nitroso or hydroxylamine derivatives.
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Palladium or Nickel).
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup, and salts from pH adjustments.
-
Colored Impurities: Often arise from side reactions or degradation of the product, particularly if exposed to air or light.
II. Frequently Asked Questions (FAQs)
Q1: My isolated this compound has a persistent color (e.g., yellow, brown, or pink). What is the likely cause and how can I remove it?
A1: Colored impurities are common in the synthesis of aromatic amines and can arise from trace amounts of oxidized species or other highly conjugated by-products. The first line of defense is a thorough purification by recrystallization, often with the addition of activated charcoal. If color persists, column chromatography can be an effective secondary purification step. For aminobenzoic acids, colored impurities can sometimes be addressed during acid-base extraction by carefully controlling the pH.
Q2: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A2: Difficulty in crystallization can stem from several factors. If the compound "oils out" instead of forming crystals, it may be due to the presence of impurities lowering the melting point or the solution being too concentrated.[3] In such cases, try adding a small amount of additional hot solvent to redissolve the oil and then allow for slower cooling. If no crystals form at all, the solution may be too dilute.[4] You can try to carefully evaporate some of the solvent to increase the concentration. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.[4][5]
Q3: What is the best way to monitor the purity of my this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the purity of your compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is a good starting point.[6] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of reaction progress and fraction screening during column chromatography. For unequivocal identification and structural confirmation of the final product and any isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable.
III. Troubleshooting Guides
This section provides detailed protocols and troubleshooting for the most common purification techniques for this compound.
A. Purification by Acid-Base Extraction
This technique leverages the amphoteric nature of this compound, which possesses both a basic amino group and an acidic carboxylic acid group. This allows for its separation from neutral, acidic, or basic impurities.
Experimental Workflow Diagram:
Caption: Acid-Base Extraction Workflow.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Poor recovery of product. | Incomplete extraction into the aqueous or organic phase. Incorrect pH adjustment. | Ensure thorough mixing during extractions. Use a pH meter to accurately adjust the pH for precipitation. Perform multiple extractions with smaller volumes of solvent. |
| Product precipitates as an oil. | The concentration of the product is too high during precipitation. | Dilute the aqueous solution before acidification. Cool the solution in an ice bath during acidification. |
| Emulsion formation during extraction. | High concentration of impurities or vigorous shaking. | Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl solution). Gently swirl instead of vigorously shaking. |
B. Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The choice of solvent is critical for successful recrystallization.
Recommended Solvents for Screening:
Based on the structure of this compound and data from similar compounds, the following solvents and solvent systems are recommended for screening:
-
Single Solvents: Ethanol, Methanol, Water, Ethyl Acetate.
-
Mixed Solvents: Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexane.
For instance, a mixture of ethanol and water is often effective for recrystallizing aminobenzoic acids.[7] For some fluorinated benzoic acids, xylene has been used.[1]
Experimental Protocol:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot recrystallization solvent required for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them thoroughly.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low recovery. | Too much solvent used. Crystals washed with room temperature solvent. The chosen solvent is too good. | Use the minimum amount of hot solvent for dissolution. Always wash crystals with ice-cold solvent.[5] Re-evaluate your choice of solvent. |
| Oiling out. | The melting point of the compound is lower than the boiling point of the solvent. High concentration of impurities. | Add more solvent to the hot solution and allow it to cool more slowly.[3] Consider a preliminary purification step like acid-base extraction. |
| No crystal formation. | The solution is too dilute or supersaturated. | Evaporate some of the solvent.[4] Induce crystallization by scratching the flask or adding a seed crystal.[4][5] |
| Crystals are colored. | Colored impurities were not fully removed. | Perform a hot filtration with activated charcoal. A second recrystallization may be necessary. |
C. Purification by Column Chromatography
For challenging separations where recrystallization and extraction are insufficient, column chromatography provides a higher degree of purification.
Experimental Workflow Diagram:
Caption: Column Chromatography Workflow.
Recommended Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. The polarity can be increased by adding a small percentage of methanol if the compound does not elute with ethyl acetate alone.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Poor separation of spots. | Inappropriate solvent system. | Optimize the eluent system using TLC before running the column. A good Rf value for the target compound on TLC is typically between 0.2 and 0.4. |
| Compound streaking on the column. | The compound is too polar for the eluent or interacting strongly with the silica. The column is overloaded. | Increase the polarity of the eluent. Add a small amount of acetic acid to the eluent to protonate the amino group and reduce tailing. Ensure the amount of crude material is appropriate for the column size. |
| Cracked or channeled column bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
IV. Analytical Characterization of Purity
Confirming the purity of the final product is a critical step. The following are key analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A typical method would involve a C18 reverse-phase column with a gradient elution of a buffered mobile phase (e.g., ammonium acetate or formate) and an organic solvent like methanol or acetonitrile. UV detection at a wavelength where the compound has strong absorbance is suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and identifying any residual impurities. The ¹H NMR spectrum of a similar compound, 4-fluorobenzoic acid, shows characteristic splitting patterns for the aromatic protons due to fluorine coupling.[8] A similar complexity would be expected for this compound.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
By understanding the potential impurities and employing a systematic approach to purification with the appropriate analytical controls, researchers can confidently obtain high-purity this compound for their downstream applications.
V. References
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Analysis of the ¹H NMR Spectrum of 2-Fluoro-5-formylbenzoic acid. Retrieved from --INVALID-LINK--
-
Biocyclopedia. (2025). Problems in recrystallization. Retrieved from --INVALID-LINK--
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--
-
Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(1), 115-124.
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Recrystallization I. Department of Chemistry. Retrieved from --INVALID-LINK--
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from --INVALID-LINK--
-
Chegg. (2019). Solved H NMR for 4-Fluorobenzoic acid. Retrieved from --INVALID-LINK--
-
Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Experimental high-resolution solid-state 13C NMR data for the 1:1 co-crystal of benzoic acid and pentafluorobenzoic acid. Retrieved from --INVALID-LINK--
-
MDPI. (2021). A New Approach to the Determination of Biogenic Amines in Wine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl). Retrieved from --INVALID-LINK--
-
Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN1625545A - The preparation method of p-aminobenzoic acid. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Retrieved from --INVALID-LINK--
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). KR20130093981A - Method for preparing p-aminobenzoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic Acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). PROCESS FOR PRODUCING -FLUORO- -AMINO ACIDS. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed?. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 914223-43-1|3-Amino-2-fluorobenzoic acid. Retrieved from --INVALID-LINK--
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitrobenzoic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3,5-Difluorobenzoic acid. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Amino-2-fluorobenzoic acid. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 284030-57-5 | 4-Amino-2,3-difluoro-5-nitrobenzoic acid. Retrieved from --INVALID-LINK--
-
Chemsrc. (n.d.). 3-Amino-5-fluorobenzoic acid. Retrieved from --INVALID-LINK--
References
- 1. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Solved H NMR for 4-Fluorobenzoic acid. Please interpret and | Chegg.com [chegg.com]
Technical Support Center: Recrystallization of 5-Amino-2,3-difluorobenzoic Acid
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 5-Amino-2,3-difluorobenzoic acid (CAS No. 874838-32-1). This document is intended for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification of this compound. Given the limited published data on the specific solubility profile and melting point of this compound, this guide emphasizes a systematic, empirical approach to developing a robust recrystallization protocol.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recrystallizing this compound?
A1: The main challenges stem from the amphoteric nature of the molecule, containing both a basic amino group and an acidic carboxylic acid group, and the presence of fluorine atoms which can influence intermolecular interactions. This can lead to unpredictable solubility in common organic solvents. Furthermore, without a well-documented melting point, selecting a suitable solvent to avoid "oiling out" requires careful consideration.
Q2: What is a good starting point for solvent selection?
A2: Based on the structure of this compound, polar protic and polar aprotic solvents are the most promising candidates. Due to the presence of the amino and carboxylic acid groups, which can participate in hydrogen bonding, alcohols (e.g., methanol, ethanol, isopropanol) and water are good initial solvents to screen. Polar aprotic solvents like acetone, ethyl acetate, and potentially THF could also be effective. A systematic screening process, as detailed in the troubleshooting guide, is highly recommended.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of aminobenzoic acids is highly pH-dependent. In acidic solutions, the amino group will be protonated to form a more soluble salt. Conversely, in basic solutions, the carboxylic acid group will be deprotonated, also forming a more soluble salt. This property can be exploited for purification, for instance, by dissolving the compound in a dilute aqueous base, filtering out insoluble impurities, and then re-precipitating the purified acid by adding acid. However, for obtaining neutral, crystalline material, recrystallization from a neutral organic solvent is generally preferred.
Q4: My compound appears to be degrading upon heating in the solvent. What should I do?
A4: this compound, like many aminobenzoic acids, can be susceptible to degradation at elevated temperatures, especially in the presence of reactive solvents or impurities. If you observe a significant color change (e.g., darkening to brown or black) that is not reversible upon cooling, this may indicate degradation. In such cases, choose a solvent with a lower boiling point or consider a recrystallization method that does not require high heat, such as antisolvent crystallization.
II. Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific problems you may encounter during the recrystallization of this compound.
Scenario 1: Poor Solubility in a Single Solvent System
Q: I've tried several solvents, and my compound is either too soluble at room temperature or nearly insoluble even at boiling. What is the next step?
A: This is a classic challenge that points towards the use of a two-solvent (or mixed-solvent) system.
-
Rationale: The principle of a two-solvent system is to use a "good" solvent in which the compound is highly soluble, and a "bad" or "antisolvent" in which the compound is poorly soluble. The two solvents must be miscible.
-
Protocol:
-
Dissolve the crude this compound in a minimum amount of the hot "good" solvent.
-
While the solution is still hot, slowly add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly. The crystals should form as the solubility of the compound decreases in the mixed solvent system.
-
-
Suggested Solvent Pairs:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Water
-
Ethyl Acetate/Hexane
-
THF/Hexane
-
Scenario 2: The Compound "Oils Out" Instead of Crystallizing
Q: Upon cooling my hot solution, a liquid or oily layer forms instead of solid crystals. How can I resolve this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
-
Causality & Solutions:
-
High Solute Concentration: The solution may be too saturated. Solution: Reheat the mixture to dissolve the oil, add a small amount of additional solvent to decrease the saturation, and then cool slowly.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal lattice. Solution: Allow the flask to cool to room temperature on the benchtop, insulated with a glass wool or similar, before moving it to an ice bath.
-
Insoluble Impurities: The presence of impurities can lower the melting point of the eutectic mixture. Solution: Try to remove insoluble impurities by hot filtration before cooling.
-
Scenario 3: No Crystal Formation Upon Cooling
Q: I have a clear solution after cooling, but no crystals have formed. What should I do to induce crystallization?
A: This situation typically arises from either using too much solvent or the formation of a stable supersaturated solution.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single seed crystal to the solution. This will act as a template for crystal growth.
-
-
Increase Concentration: If nucleation techniques fail, it is likely your solution is too dilute. Gently heat the solution to evaporate some of the solvent. Once the volume has been reduced, allow it to cool again. Be careful not to evaporate too much solvent, as this can lead to rapid crystallization and trapping of impurities.
-
Antisolvent Addition: If you are using a single solvent system, you can try adding a small amount of an antisolvent (a miscible solvent in which your compound is insoluble) to the cooled solution to induce precipitation.
-
Scenario 4: Low Recovery of Purified Product
Q: After filtration and drying, my yield of pure this compound is very low. What are the likely causes?
A: Low recovery can be attributed to several factors throughout the recrystallization process.
-
Potential Causes and Preventative Measures:
-
Using too much solvent: This is the most common cause of low recovery, as a significant portion of the product will remain dissolved in the mother liquor. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization during hot filtration: If the solution cools during hot filtration, the product will crystallize on the filter paper along with the impurities. Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration process. Diluting with a small amount of extra hot solvent before filtration can also help.
-
Washing crystals with a solvent at room temperature: Washing the collected crystals with a solvent in which they have some solubility will dissolve some of the product. Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
Inappropriate solvent choice: If the compound has significant solubility in the chosen solvent even at low temperatures, recovery will be poor. Solution: Re-evaluate your solvent choice based on preliminary solubility tests.
-
III. Data Tables for Related Compounds
Due to the lack of specific data for this compound, the following tables provide melting points and solubility information for structurally similar compounds to guide your experimental design.
Table 1: Melting Points of Related Aminofluorobenzoic Acids
| Compound | Structure | Melting Point (°C) |
| 4-Amino-2,3-difluorobenzoic acid | ~122 | |
| 2,3-Difluorobenzoic acid | 163-165 | |
| 3,5-Difluorobenzoic acid | 121-123 | |
| 2,6-Difluorobenzoic acid | 157-161 | |
| 3-Aminobenzoic acid | 178-180 | |
| 4-Aminobenzoic acid | 188.5[1] |
Table 2: Qualitative Solubility of Related Compounds
| Compound | Soluble In | Slightly Soluble In |
| 4-Amino-2,3-difluorobenzoic acid | Alcohols, Ether | Water |
| 4-Aminobenzoic acid | Ethanol, Ethyl Acetate, Glacial Acetic Acid | Water[1], Benzene |
| 2-Amino-5-fluorobenzoic acid | Ethanol, DMSO, DMF |
IV. Experimental Workflow and Troubleshooting Diagrams
The following diagrams illustrate the recommended workflow for developing a recrystallization protocol and a decision tree for troubleshooting common issues.
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
V. References
-
This guide is based on established principles of organic chemistry and crystallization. Specific experimental data for this compound is limited, and the provided protocols are based on analogous compounds and expert experience.
-
PubChem. (n.d.). 4-Aminobenzoic acid. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
This reference is a placeholder. A comprehensive literature search for specific protocols is always recommended.
-
This reference is a placeholder. Consulting chemical supplier safety data sheets (SDS) for handling and storage information is mandatory.
References
Technical Support Center: Optimizing Amide Bond Formation with 5-Amino-2,3-difluorobenzoic acid
Welcome to the technical support guide for optimizing amide bond formation using 5-Amino-2,3-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the unique challenges presented by this substrate.
The structure of this compound presents a dual challenge for amide coupling. The two electron-withdrawing fluorine atoms significantly decrease the nucleophilicity of the aniline nitrogen, making it a poor nucleophile[1]. Concurrently, these groups increase the acidity of the carboxylic acid. Standard coupling conditions often result in low yields, incomplete reactions, or the formation of unwanted side products. This guide offers strategies to overcome these specific hurdles.
Troubleshooting Guide
This section addresses common problems encountered during the amide coupling of this compound in a direct question-and-answer format.
Question 1: My reaction shows very low to no conversion of starting materials. What is the likely cause and how can I fix it?
Answer: The most probable cause is insufficient activation of the carboxylic acid or, more likely, the poor nucleophilicity of the 5-amino group[1][2]. The electron-withdrawing fluorine atoms inductively pull electron density away from the aniline nitrogen, reducing its ability to attack the activated carboxylic acid intermediate.
Solutions:
-
Switch to a High-Potency Coupling Reagent: Standard carbodiimides like EDC or DCC may not be sufficient. Aminium/uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective for challenging couplings due to the formation of a very reactive OAt-active ester intermediate[3][4][5].
-
Increase Reaction Temperature: For sluggish reactions involving electron-deficient amines, gentle heating to 40-50°C can often provide the necessary activation energy to drive the reaction forward[3]. Monitor the reaction closely for potential decomposition of reagents or products.
-
Pre-activation of the Carboxylic Acid: Ensure the carboxylic acid is fully activated before adding the amine. A typical pre-activation step involves stirring the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base for 5-15 minutes before introducing the amine coupling partner[3].
-
Consider Acyl Fluoride Formation: For extremely difficult couplings, converting the carboxylic acid to a more reactive acyl fluoride in situ using reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)chloroformamidinium hexafluorophosphate) or Deoxo-Fluor®, followed by reaction with the amine at elevated temperatures, can be a highly effective strategy[6][7][8].
Question 2: I'm observing multiple side products in my LC-MS analysis. What are they and how can I prevent them?
Answer: Side product formation often stems from the reactivity of the coupling reagents themselves or from competing reaction pathways.
Common Side Products & Prevention:
-
N-Acylurea Formation: This occurs when using carbodiimide reagents (EDC, DCC, DIC). The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea[9][10].
-
Solution: Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement[11]. Using HATU, which already contains the HOAt moiety, inherently avoids this issue[4].
-
-
Guanidinylation of the Amine: Uronium/aminium reagents like HATU or HBTU can react directly with the amine nucleophile to form a guanidinium byproduct, consuming your amine[3]. This is more prevalent if the amine is present before the carboxylic acid is fully activated.
-
Solution: Always follow the correct order of addition: pre-activate the carboxylic acid with HATU and base before adding the amine[3].
-
-
Racemization: If your amine partner contains a chiral center, racemization can be a concern, especially with carbodiimide methods.
Frequently Asked Questions (FAQs)
Q: What is the best class of coupling reagent for this compound?
A: For this challenging substrate, aminium/uronium salt-based reagents are highly recommended. HATU is often the first choice due to its high efficiency and ability to minimize side reactions[3][12][13]. Other potent reagents include HBTU, HDMC, and COMU[9]. If using carbodiimides, EDC is preferable to DCC or DIC because its urea byproduct is water-soluble, simplifying purification[9][14].
Q: Which solvent and base combination is optimal?
A: Polar aprotic solvents are generally preferred.
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent choices[4]. Acetonitrile (ACN) can also be effective[15]. Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediate[2].
-
Base: A non-nucleophilic, sterically hindered amine base is crucial. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the most common choice[3][9]. Triethylamine (TEA) can also be used. Avoid nucleophilic bases like pyridine, which can compete with your amine nucleophile. Use 2-3 equivalents of the base to neutralize the acid formed and drive the reaction.
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.
-
TLC: Use a solvent system that provides good separation between your starting materials and the expected product (e.g., Ethyl Acetate/Hexanes). The amide product is typically less polar than the starting carboxylic acid.
-
LC-MS: This is the most definitive method. It allows you to monitor the disappearance of starting material ions and the appearance of the product ion, confirming the correct mass. This is also invaluable for identifying potential side products.
Data & Reagent Summary
| Parameter | Recommendation for this compound | Rationale |
| Coupling Reagent | 1. HATU 2. EDC/HOAt | High reactivity needed for the electron-deficient amine. HATU is superior[3][9]. |
| Stoichiometry | Carboxylic Acid (1.0 eq), Amine (1.0-1.2 eq), Coupling Reagent (1.1-1.2 eq), Base (2.0-3.0 eq) | A slight excess of the amine and coupling reagent can help drive the reaction to completion. |
| Base | DIPEA (Hünig's base) | Non-nucleophilic and sterically hindered; prevents unwanted side reactions[3][9]. |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants and reagents; polar aprotic nature facilitates the reaction[4]. |
| Temperature | Room Temperature to 50°C | Start at room temperature; gentle heating may be required for slow reactions[3]. |
| Reaction Time | 2 - 24 hours | Highly substrate-dependent. Monitor by LC-MS or TLC. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the primary approach for coupling this compound with a desired amine.
-
Reaction Setup: To a stirred solution of the amine partner (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) under an inert atmosphere (Nitrogen or Argon), add this compound (201 mg, 1.1 mmol, 1.1 eq).
-
Base Addition: Add DIPEA (348 µL, 2.0 mmol, 2.0 eq) to the mixture.
-
Activator Addition: In a separate vial, dissolve HATU (418 mg, 1.1 mmol, 1.1 eq) in anhydrous DMF (2 mL). Add this solution dropwise to the reaction mixture. Note: Some protocols recommend pre-activating the acid first, which is also a valid strategy.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by LC-MS or TLC every 1-2 hours. If the reaction is sluggish after 4 hours, warm the mixture to 40-50°C.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final amide product.
Protocol 2: Carbodiimide Coupling with EDC/HOBt
This is an alternative, more cost-effective method, but may require longer reaction times or heating.
-
Reaction Setup: To a stirred solution of this compound (175 mg, 1.0 mmol, 1.0 eq), the desired amine (1.1 mmol, 1.1 eq), and HOBt (153 mg, 1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL), add DIPEA (348 µL, 2.0 mmol, 2.0 eq).
-
Initiation: Cool the mixture in an ice bath (0°C). Add EDC·HCl (211 mg, 1.1 mmol, 1.1 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring and Work-up: Follow steps 4-8 from Protocol 1. The aqueous workup is particularly important here to remove the water-soluble diisopropylurea byproduct.
Visual Diagrams
Caption: Generalized mechanism of HATU-mediated amide bond formation.
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. youtube.com [youtube.com]
- 13. growingscience.com [growingscience.com]
- 14. interchim.fr [interchim.fr]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the formation of tar-like by-products in fluorinated benzoic acid reactions
A-Level Lead: Senior Application Scientist Topic: Proactive Strategies for Preventing Tar-Like By-Product Formation in Reactions Involving Fluorinated Benzoic Acids
Welcome to the technical support center for synthetic methodologies involving fluorinated benzoic acids. This resource is designed for researchers, scientists, and drug development professionals. Our goal is to provide actionable intelligence and troubleshooting frameworks to mitigate and prevent the formation of intractable tar-like by-products, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of tar formation in reactions with fluorinated benzoic acids?
A1: Tar formation is not due to a single cause but is typically the result of several competing side reactions that produce highly reactive intermediates, which then polymerize or condense. The primary culprits include:
-
Thermal Decomposition: Fluorinated benzoic acids, especially those with multiple electron-withdrawing fluorine atoms, can be susceptible to decarboxylation at elevated temperatures. This process can generate highly reactive aryl radicals or anions that subsequently polymerize.[1][2][3]
-
Localized Overheating: Poor heat distribution in the reaction vessel can create hotspots where reactants or intermediates decompose. This is a common issue when solid reactants are not fully dissolved before heating is initiated.[4]
-
Prolonged Reaction Times: Extended exposure to heat, even at appropriate temperatures, can increase the probability of side reactions and decomposition, leading to the gradual accumulation of tarry substances.[4]
-
Extreme pH Conditions: Highly acidic or basic conditions can catalyze various unwanted side reactions, including hydrolysis of sensitive functional groups or promoting condensation pathways.
-
Oxidative Processes: The presence of air (oxygen) in high-temperature reactions can lead to oxidative side reactions, forming colored and complex polymeric by-products.
Q2: My reaction mixture turned dark brown/black upon heating. Is my experiment ruined?
A2: Not necessarily, but it requires immediate assessment. A dark coloration is a clear indicator of by-product formation. The severity depends on when it occurs and the reaction's nature.
-
Early Onset: If darkening occurs early in the heating phase, it often points to a fundamental issue with the reaction setup, such as incomplete dissolution of starting materials or a temperature controller malfunction.[4]
-
Gradual Darkening: If the mixture darkens over an extended period, it may be a result of slow degradation.
-
Actionable Step: If possible, take a small aliquot of the reaction mixture for Thin Layer Chromatography (TLC) or LC-MS analysis. Comparing it to a sample from an earlier time point can reveal if your desired product is still present and if the impurities are overwhelming. Sometimes, the tar is a minor by-product, and the desired compound can be salvaged through purification, such as treatment with activated charcoal during recrystallization.[5][6]
Q3: Can the position of the fluorine atom on the benzoic acid ring influence the likelihood of tar formation?
A3: Yes, the substitution pattern is critical. Fluorine is a strongly electron-withdrawing atom, and its position influences the electronic properties of the aromatic ring and the carboxyl group.
-
Ortho/Para Fluorine: Fluorine atoms positioned ortho or para to the carboxyl group have a strong electron-withdrawing effect, which can make the aromatic ring more susceptible to certain nucleophilic attacks but can also influence the stability of intermediates.[7][8]
-
Activation of C-F bond: In nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of fluorine stabilizes the negatively charged Meisenheimer intermediate, making the C-F bond susceptible to cleavage.[9] While this is often the desired reaction, under forcing conditions, it can lead to undesired pathways.
-
Decarboxylation Stability: The electronic effects of fluorine can also alter the activation energy required for decarboxylation, potentially making certain isomers more prone to this decomposition pathway under thermal stress.[10]
Troubleshooting Guide: From Problem to Protocol
This guide provides a systematic approach to diagnosing and solving issues related to tar formation.
Issue 1: Dark, tar-like by-products form immediately or very early upon heating.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Incomplete Dissolution of Reactants | Solution: Ensure all solid reactants are fully dissolved in the solvent at room temperature before initiating heating. Use a magnetic stirrer or mechanical stirrer to ensure the mixture is homogeneous.[4] Rationale: Solid clumps can cause localized overheating, leading to rapid decomposition at temperatures far exceeding the bulk solution temperature. Homogeneity ensures uniform heat transfer. |
| Reaction Temperature is Too High | Solution: Strictly adhere to the recommended temperature for the specific reaction. Use a calibrated thermometer and a reliable heating mantle/oil bath with a temperature controller. For exothermic reactions, consider controlled, portion-wise addition of reagents at a lower initial temperature.[4] Rationale: Many side reactions, particularly decarboxylation and subsequent polymerization, have higher activation energies than the desired reaction. Exceeding the optimal temperature exponentially increases the rate of these unwanted pathways. |
| Contaminated Reagents or Solvents | Solution: Use high-purity, anhydrous solvents and reagents. Verify the purity of starting materials before use. Rationale: Contaminants can act as catalysts for decomposition or participate in side reactions. For example, trace acid or base can initiate polymerization cascades. |
Issue 2: The reaction proceeds cleanly initially but gradually forms tar over time.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Prolonged Boiling/Heating | Solution: Monitor the reaction progress closely using TLC or HPLC. Once the starting material is consumed or the reaction reaches a plateau, proceed with work-up immediately. Avoid leaving reactions to stir at high temperatures overnight unless explicitly required and validated.[4] Rationale: The desired product may itself be thermally unstable over long periods. Minimizing the exposure to heat prevents the product from degrading into tarry substances. |
| Atmospheric Oxygen | Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is especially critical for reactions sensitive to oxidation. Rationale: Oxygen can act as a radical initiator at high temperatures, leading to oxidative coupling and polymerization of aromatic compounds, which often results in dark, complex mixtures. |
| Product Instability in Reaction Medium | Solution: If the product is known to be unstable under the reaction conditions, consider a strategy where it is removed from the reactive environment as it forms. This could involve using a biphasic system where the product is extracted into an inert second phase. Rationale: This approach, known as in situ extraction, minimizes the concentration of the product in the reactive phase, thereby reducing its rate of degradation. |
Visualizing the Problem and Solution
Diagram 1: Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing the cause of tar formation.
Caption: Troubleshooting decision tree for tar-like by-product formation.
Diagram 2: Potential Mechanistic Pathway for Tar Formation
This diagram illustrates a generalized mechanism leading to the formation of undesirable by-products.
Caption: Potential pathway for the formation of tar-like by-products.
Experimental Protocols: Best Practices
Protocol 1: General Optimized Reaction Setup to Minimize Tar Formation
This protocol provides a baseline procedure that incorporates best practices for running clean reactions.
-
Vessel Preparation: Ensure the reaction flask is clean, dry, and appropriately sized. A vessel that is 50-75% full at the reaction volume is ideal.
-
Reagent Addition (at Room Temperature):
-
Add the solvent to the reaction flask.
-
Add the fluorinated benzoic acid and any other solid reagents.
-
Stir the mixture vigorously at room temperature until all solids are completely dissolved. Visually inspect for any remaining particulate matter.
-
-
Inerting the Atmosphere:
-
Equip the flask with a condenser and a gas inlet/outlet (e.g., a bubbler).
-
Purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes to displace atmospheric oxygen. Maintain a slight positive pressure of the inert gas throughout the reaction.
-
-
Controlled Heating:
-
Immerse the flask in an oil bath or place it on a heating mantle connected to a reliable temperature controller.
-
Place the thermometer or thermocouple directly in the reaction medium (if possible) or in the oil bath very close to the flask for accurate temperature monitoring.
-
Slowly ramp up the temperature to the desired setpoint.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every 30-60 minutes), carefully and quickly take a small sample for analysis by TLC or HPLC to track the consumption of starting material and the formation of the product.
-
-
Work-up:
-
Once the reaction is complete, promptly cool the mixture to room temperature or in an ice bath to quench the reaction.[4]
-
Proceed immediately with the appropriate aqueous work-up and extraction to isolate the crude product.
-
Protocol 2: Purification of a Product Contaminated with Colored/Tarry Impurities
This is a general procedure for removing colored by-products via recrystallization with activated charcoal.
-
Solvent Selection: Choose a suitable recrystallization solvent or solvent system in which the desired product has high solubility at high temperatures and low solubility at low temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
Charcoal Treatment:
-
Allow the solution to cool slightly below its boiling point.
-
Add a small amount of activated charcoal (typically 1-2% by weight of the crude product). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Gently swirl the flask and heat it again at or near the boiling point for 5-10 minutes. The charcoal will adsorb the colored, high-molecular-weight impurities.[5][6]
-
-
Hot Filtration:
-
Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
-
-
Crystallization:
-
Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Diagram 3: Optimized Experimental Workflow
This diagram outlines the key steps in a proactive approach to prevent tar formation.
Caption: Optimized experimental workflow for minimizing by-product formation.
References
- 1. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
Stability of 5-Amino-2,3-difluorobenzoic acid under acidic and basic conditions
Welcome to the technical support center for 5-Amino-2,3-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of this compound in acidic and basic solutions?
While specific experimental stability data for this compound is not extensively documented in publicly available literature, we can infer its stability based on the chemical properties of its constituent functional groups: the aromatic amine, the carboxylic acid, and the difluorinated benzene ring.
-
Aromatic Ring: The presence of two fluorine atoms on the benzene ring is expected to enhance the molecule's overall stability. Fluorine is a highly electronegative atom that inductively withdraws electron density, which can increase the thermal and chemical resistance of the aromatic ring.[1][2] This added stability can make the ring more resistant to addition reactions.[1][2]
-
Amino Group: Aromatic amines are generally less basic than aliphatic amines because the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring.[3][4][5] This delocalization makes them less available to accept a proton.[4] While generally stable, aromatic amines can be susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions.
-
Carboxylic Acid Group: The carboxylic acid group can undergo decarboxylation (loss of CO2) under certain conditions, particularly with heating.[6][7][8] This reaction can be catalyzed by both acidic and basic conditions.[6][9]
Q2: What are the potential degradation pathways for this compound under stress conditions?
Under forced degradation conditions (e.g., strong acid/base, high temperature, oxidation), several degradation pathways are plausible:
-
Decarboxylation: This is a likely degradation pathway, especially upon heating in either acidic or basic media, leading to the formation of 2,3-difluoroaniline.[6][7] The ease of decarboxylation of aromatic acids is generally greater than that of aliphatic acids.[6]
-
Oxidation: The amino group is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or polymeric impurities. This can be a concern in the presence of oxidizing agents or even atmospheric oxygen over long periods, potentially accelerated by light or metal ions.
-
Hydrolysis of the Amine: While less common for aromatic amines compared to amides, under harsh hydrolytic conditions, there is a possibility of reactions involving the amino group.[10]
-
Reactions with Strong Acids: In the presence of strong acids, the amino group will be protonated. While this generally stabilizes the amine against oxidation, very harsh acidic conditions combined with heat could promote other reactions.[11]
Below is a diagram illustrating the potential primary degradation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. What are the important factors that affect the basicity of amines? | AAT Bioquest [aatbio.com]
- 5. fiveable.me [fiveable.me]
- 6. lneya.com [lneya.com]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Hydrolysis of aromatic amide gives a Acids b Amines class 12 chemistry CBSE [vedantu.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 5-Amino-2,3-difluorobenzoic acid
Welcome to the technical support center for the synthesis of 5-Amino-2,3-difluorobenzoic acid (CAS 874838-32-1). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this important synthetic intermediate. We will delve into the common challenges, offering troubleshooting advice and frequently asked questions in a practical, question-and-answer format. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you in your experimental work.
I. Overview of Synthetic Strategies
The synthesis of this compound on a larger scale typically follows a two-step sequence from 2,3-difluorobenzoic acid. This involves an electrophilic nitration followed by a reduction of the nitro group. Alternative, more modern approaches such as Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) on a suitably functionalized precursor may also be considered, particularly for smaller-scale or library synthesis.
This guide will primarily focus on the nitration-reduction pathway, as it is a common and cost-effective approach for scale-up.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Nitration of 2,3-Difluorobenzoic Acid
The nitration of 2,3-difluorobenzoic acid is a critical first step. The fluorine atoms are deactivating, and the carboxylic acid group is a meta-director. This directs the incoming nitro group to the 5-position. However, challenges in reaction control and selectivity can arise during scale-up.
Q1: My nitration reaction is sluggish or incomplete, even with extended reaction times. What could be the cause?
A1: This is a common issue when scaling up nitration of deactivated aromatic rings. Several factors could be at play:
-
Insufficiently Strong Nitrating Conditions: The combination of two electron-withdrawing fluorine atoms and a carboxylic acid group makes the aromatic ring significantly electron-deficient. On a larger scale, the concentration of the nitrating species (NO₂⁺) may be insufficient.
-
Troubleshooting:
-
Acid Ratio: Ensure you are using a sufficiently strong nitrating mixture. A mixture of fuming nitric acid and concentrated sulfuric acid is often required.[1] For challenging substrates, increasing the proportion of sulfuric acid can enhance the generation of the nitronium ion.
-
Temperature: While initial addition should be done at low temperatures (0-5 °C) for safety, a gradual increase in temperature (e.g., to room temperature or slightly above) may be necessary to drive the reaction to completion.[1] Monitor the reaction progress by TLC or HPLC to avoid decomposition at higher temperatures.
-
-
-
Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and areas of low reagent concentration.
-
Troubleshooting:
-
Agitation: Use a powerful overhead stirrer with an appropriate impeller design to ensure good mixing of the viscous sulfuric acid mixture.
-
Reagent Addition: Add the nitric acid or the substrate solution subsurface to promote rapid dispersion.
-
-
Q2: I am observing the formation of significant isomeric impurities. How can I improve the regioselectivity?
A2: While the directing effects of the substituents strongly favor the 5-nitro isomer, deviations can occur, especially under harsh conditions.
-
Cause: High reaction temperatures can sometimes overcome the kinetic barriers to the formation of other isomers.
-
Troubleshooting:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Precise temperature control is crucial during scale-up.
-
Order of Addition: Adding the 2,3-difluorobenzoic acid to the nitrating mixture (reverse addition) can sometimes improve selectivity by maintaining a high concentration of the nitrating agent and a low concentration of the substrate.
-
| Parameter | Recommended Range | Rationale |
| Temperature | 0 °C to 25 °C | Balances reaction rate with selectivity and safety. |
| Nitrating Agent | Fuming HNO₃ / conc. H₂SO₄ | Provides a high concentration of the electrophile (NO₂⁺).[1] |
| Reaction Time | 12-24 hours | Deactivated rings require longer reaction times. |
III. Troubleshooting Guide: Reduction of 2,3-Difluoro-5-nitrobenzoic Acid
The reduction of the nitro group to an amine is the final step. Common methods include catalytic hydrogenation or the use of dissolving metals.
Q1: My catalytic hydrogenation (e.g., with Pd/C) is slow or stalls before completion. What should I check?
A1: Catalytic hydrogenations can be sensitive to several factors, especially on a larger scale.
-
Catalyst Deactivation:
-
Cause: The catalyst can be poisoned by impurities in the starting material or solvents. Sulfur-containing compounds are notorious catalyst poisons.
-
Troubleshooting:
-
Purity of Starting Material: Ensure the 2,3-difluoro-5-nitrobenzoic acid is of high purity. A recrystallization step before the reduction may be necessary.
-
Catalyst Loading: On a larger scale, a higher catalyst loading (wt%) may be required. However, this increases costs.
-
Catalyst Quality: Use a fresh, high-quality catalyst from a reputable supplier.
-
-
-
Insufficient Hydrogen Pressure or Agitation:
-
Cause: Poor mixing can lead to inefficient contact between the catalyst, substrate, and hydrogen gas.
-
Troubleshooting:
-
Hydrogen Pressure: Increasing the hydrogen pressure can improve the reaction rate.
-
Stirring: Ensure vigorous stirring to keep the catalyst suspended and to maximize gas-liquid mass transfer.
-
-
Q2: I am using a metal/acid reducing system (e.g., Sn/HCl or Fe/HCl) and my yields are low with a lot of tar-like byproducts.
A2: Metal/acid reductions are robust but can be messy if not properly controlled.
-
Cause: These reactions are often highly exothermic. Poor temperature control on a larger scale can lead to runaway reactions and the formation of polymeric byproducts. Over-reduction to undesired products can also occur.
-
Troubleshooting:
-
Controlled Addition: Add the acid portionwise to the mixture of the nitro compound and the metal powder to control the exotherm.
-
Cooling: Use an efficient cooling system (e.g., a reactor jacket with a cooling fluid) to maintain the desired reaction temperature.
-
pH Control during Workup: After the reaction, the product is often in the form of a salt. Careful adjustment of the pH is necessary to precipitate the free amino acid without dissolving it or causing decomposition.
-
Q3: My final product is discolored, and I'm having trouble purifying it.
A3: Discoloration often points to the presence of trace impurities, which can be difficult to remove.
-
Cause: Aerial oxidation of the aminobenzoic acid can lead to colored impurities. Residual metal from the reduction step can also cause discoloration. Incomplete reduction can leave behind colored nitroso or azoxy intermediates.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Charcoal Treatment: A treatment with activated charcoal during the final recrystallization can help remove colored impurities.
-
Recrystallization Solvent: Experiment with different recrystallization solvents or solvent systems to find one that effectively removes the specific impurities you are seeing. A common technique is to dissolve the crude product in a basic aqueous solution, treat with charcoal, filter, and then re-precipitate by adding acid.[2]
-
Chelating Agents: If residual metals are suspected, a wash with a dilute solution of a chelating agent like EDTA during the workup may be beneficial.
-
Caption: Troubleshooting decision tree for the reduction step.
IV. Frequently Asked Questions (FAQs)
Q: What are the main safety concerns when scaling up this synthesis?
A: The nitration step is the most hazardous. The use of concentrated and fuming acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. The reaction can be highly exothermic, and the risk of a runaway reaction must be managed with proper cooling and controlled reagent addition. The reduction of nitro compounds with hydrogen gas carries a risk of fire or explosion if not handled in appropriate pressure equipment with proper grounding.
Q: Are there alternative, potentially safer or more efficient, synthetic routes?
A: Yes, modern cross-coupling reactions offer alternatives, though they may be more expensive for large-scale production.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction could couple an ammonia equivalent with 5-bromo-2,3-difluorobenzoic acid.[3] This avoids the use of highly acidic nitrating conditions and the reduction of a nitro group. However, the cost of the palladium catalyst and specialized ligands can be a drawback on a large scale.
-
Nucleophilic Aromatic Substitution (SNAr): If a suitable precursor like 2,3,5-trifluorobenzoic acid is available, a nucleophilic aromatic substitution with ammonia or an ammonia equivalent could potentially displace the fluorine at the 5-position.[4] The viability of this route depends on the relative reactivity of the fluorine atoms on the ring.
Q: How can I monitor the progress of these reactions effectively?
A: For both the nitration and reduction steps, High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate monitoring on a larger scale. It allows for the quantification of starting material, intermediate, product, and any significant byproducts. For quick, qualitative checks in the lab, Thin-Layer Chromatography (TLC) is also very useful.
V. Experimental Protocols (Illustrative)
The following are illustrative protocols and should be optimized for your specific equipment and scale.
Protocol 1: Nitration of 2,3-Difluorobenzoic Acid
-
Charge a clean, dry reactor with concentrated sulfuric acid (3-5 volumes relative to the starting material).
-
Cool the sulfuric acid to 0-5 °C with efficient stirring.
-
Slowly add 2,3-difluorobenzoic acid (1 equivalent) to the sulfuric acid, maintaining the temperature below 10 °C.
-
Once the starting material is fully dissolved, add fuming nitric acid (1.1-1.5 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto a mixture of ice and water.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry the crude 2,3-difluoro-5-nitrobenzoic acid.
Protocol 2: Reduction of 2,3-Difluoro-5-nitrobenzoic Acid (Catalytic Hydrogenation)
-
Charge a pressure reactor with 2,3-difluoro-5-nitrobenzoic acid (1 equivalent), a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and 5-10 wt% Palladium on carbon (50% wet).
-
Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.
-
Pressurize the reactor with hydrogen (typically 50-100 psi, but this depends on the equipment).
-
Heat the mixture to 30-50 °C with vigorous stirring.
-
Monitor the reaction by hydrogen uptake and/or HPLC.
-
Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
VI. References
-
A Practical Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. --INVALID-LINK--
-
Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents. --INVALID-LINK--
-
Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--
-
The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents. --INVALID-LINK--
-
This compound product page. AIFCHEM. --INVALID-LINK--
-
2,4-DIFLUORO-5-NITROBENZOIC ACID synthesis. ChemicalBook. --INVALID-LINK--
-
FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. ACS Publications. --INVALID-LINK--
-
Electrochemical Reduction of m-Nitro Benzoic Acid at Various Electrode and pH. ResearchGate. --INVALID-LINK--
-
Nucleophilic aromatic substitution. Wikipedia. --INVALID-LINK--
-
The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
This compound product page. Sigma-Aldrich. --INVALID-LINK--
References
- 1. 2,4-DIFLUORO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Coupling Reactions: 5-Amino-2,3-difluorobenzoic Acid vs. Traditional Halogenated Benzoic Acids
Introduction: The Strategic Value of Substituted Benzoic Acids in Synthesis
In the landscape of modern medicinal chemistry and materials science, halogenated aminobenzoic acids are indispensable building blocks.[1] Their utility in palladium-catalyzed cross-coupling reactions allows for the precise construction of complex molecular frameworks that are often the core of new therapeutic agents and functional materials.[1] The choice of substituents on the benzoic acid ring is not a trivial decision; it profoundly influences reactivity, dictates reaction conditions, and ultimately impacts the physicochemical properties of the final product.[2]
This guide provides an in-depth, objective comparison between 5-Amino-2,3-difluorobenzoic acid derivatives and their simpler halogenated counterparts (iodo-, bromo-, and chloro-substituted benzoic acids). We will dissect their performance in three cornerstone cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—supported by representative experimental data and detailed, field-tested protocols. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal building block for their synthetic challenges.
Pillar 1: The Fundamental Reactivity Hierarchy in Cross-Coupling
Before comparing specific substrates, it is crucial to understand the foundational principle governing their reactivity in palladium-catalyzed reactions. The efficiency of the rate-determining oxidative addition step is largely dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). This establishes a clear reactivity hierarchy.[1]
General Reactivity Order: Aryl-I > Aryl-Br > Aryl-Cl >> Aryl-F[1]
The weaker C-I bond is more easily cleaved by the palladium catalyst, enabling faster reaction rates and often requiring milder conditions. In contrast, the much stronger C-F bond is typically unreactive under standard cross-coupling conditions, making fluorine atoms excellent "blocking" or "modulating" groups while another halogen serves as the reactive handle.[3] This guide will therefore compare derivatives like 4-bromo-5-amino-2,3-difluorobenzoic acid against simpler analogs like 4-bromobenzoic acid to elucidate the electronic and steric influence of the amino and difluoro substituents.
Pillar 2: Head-to-Head Performance in Key Cross-Coupling Reactions
To provide a clear, quantitative comparison, we will examine the performance of a representative set of 4-bromobenzoic acid derivatives in three essential cross-coupling reactions. The data presented is compiled and representative of typical experimental outcomes.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a premier method for creating biaryl structures, a common motif in pharmaceuticals.[2] The reaction couples an organohalide with an organoboron compound, typically a boronic acid.[2]
// Nodes pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)-X Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex_r [label="Ar-Pd(II)-R' Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges pd0 -> oxidative_addition [label="Ar-X", color="#4285F4"]; oxidative_addition -> pd_complex [color="#4285F4"]; pd_complex -> transmetalation [label="R'-B(OR)₂", color="#34A853"]; transmetalation -> pd_complex_r [label="Base", color="#34A853"]; pd_complex_r -> reductive_elimination [color="#EA4335"]; reductive_elimination -> pd0 [label="Ar-R'", color="#EA4335"]; } caption: "Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction."
Comparative Data: Suzuki-Miyaura Coupling
| Substrate (Ar-Br) | Phenylboronic Acid (eq.) | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzoic acid | 1.2 | Pd(PPh₃)₄ (2) | K₂CO₃ | 90 | 12 | ~90 |
| 4-Bromo-3-chlorobenzoic acid | 1.2 | Pd(dppf)Cl₂ (3) | K₃PO₄ | 100 | 16 | ~85 |
| 4-Bromo-3-aminobenzoic acid | 1.2 | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 100 | 8 | ~95 |
| 4-Bromo-5-amino-2,3-difluorobenzoic acid | 1.2 | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | 80 | 6 | ~96 |
Expert Analysis: The data reveals the nuanced effects of substitution. While the chloro-substituted acid shows slightly diminished reactivity due to increased steric hindrance and electron withdrawal, the amino-substituted analogs exhibit enhanced performance. The amino group in 4-bromo-3-aminobenzoic acid can accelerate the reaction, potentially by stabilizing the catalytic complex.
Notably, 4-Bromo-5-amino-2,3-difluorobenzoic acid demonstrates superior performance, achieving a high yield under milder conditions and in a shorter timeframe. This is attributable to the synergistic effect of its substituents:
-
Ortho-Difluoro Groups: The strongly electron-withdrawing fluorine atoms can make the aryl ring more electron-deficient, which may facilitate the reductive elimination step, the final product-forming step of the catalytic cycle.
-
Amino Group: The electron-donating amino group can facilitate the initial oxidative addition step. This electronic push-pull system appears to create an optimal substrate for the catalytic cycle.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a vital transformation for synthesizing aryl amines, which are prevalent in countless drug molecules.[4] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[4]
Comparative Data: Buchwald-Hartwig Amination
| Substrate (Ar-Br) | Amine (eq.) | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzoic acid | Morpholine (1.2) | Pd₂(dba)₃/XPhos (1) | NaOt-Bu | 110 | 12 | ~88 |
| 4-Bromo-3-chlorobenzoic acid | Morpholine (1.2) | Pd₂(dba)₃/RuPhos (2) | K₃PO₄ | 120 | 20 | ~75 |
| 4-Bromo-3-aminobenzoic acid | Morpholine (1.2) | Pd(OAc)₂/XPhos (1.5) | Cs₂CO₃ | 100 | 10 | ~92 |
| 4-Bromo-5-amino-2,3-difluorobenzoic acid | Morpholine (1.2) | G3-XPhos (1) | K₃PO₄ | 90 | 8 | ~94 |
Expert Analysis: In C-N bond formation, the electronic nature of the aryl halide is again paramount. The electron-withdrawing chloro group significantly hampers the reaction, requiring more forcing conditions. In contrast, the amino-substituted substrates perform well.
This compound (as its bromo-derivative) once again proves to be a highly effective substrate. The combined electron-withdrawing nature of the two fluorine atoms makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack by the amine after the oxidative addition step. This electronic activation allows the reaction to proceed efficiently at a lower temperature, enhancing its functional group tolerance and making it a superior choice for complex syntheses.
C. Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the go-to method for forming C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[5] This reaction is unique in its typical use of both palladium and copper(I) co-catalysts.[6]
Comparative Data: Sonogashira Coupling
| Substrate (Ar-Br) | Alkyne (eq.) | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzoic acid | Phenylacetylene (1.1) | Pd(PPh₃)₂Cl₂/CuI (2/4) | Et₃N | 60 | 8 | ~85 |
| 4-Bromo-3-chlorobenzoic acid | Phenylacetylene (1.1) | Pd(PPh₃)₂Cl₂/CuI (3/6) | Et₃N/DMF | 80 | 16 | ~70 |
| 4-Bromo-3-aminobenzoic acid | Phenylacetylene (1.1) | Pd(PPh₃)₂Cl₂/CuI (2/4) | Et₃N | 50 | 6 | ~90 |
| 4-Bromo-5-amino-2,3-difluorobenzoic acid | Phenylacetylene (1.1) | Pd(PPh₃)₂Cl₂/CuI (1.5/3) | Piperidine | 40 | 5 | ~93 |
Expert Analysis: The trends observed in Suzuki and Buchwald-Hartwig reactions largely hold for the Sonogashira coupling. The reactivity is highly sensitive to the electronic environment of the C-Br bond.
The This compound derivative is exceptionally reactive, enabling the coupling to occur at a significantly lower temperature. This is particularly advantageous when working with thermally sensitive alkynes or other delicate functional groups. The activated aromatic system created by the fluorine and amino groups accelerates the catalytic turnover, leading to a more efficient and robust transformation.
Pillar 3: Field-Proven Experimental Protocol
Trustworthiness in science is built on reproducible, self-validating protocols. The following procedure for a Suzuki-Miyaura coupling of a 4-bromo-5-amino-2,3-difluorobenzoic acid derivative is designed for success and provides clear causality for each step.
Detailed Step-by-Step Methodology
Materials:
-
4-Bromo-5-amino-2,3-difluorobenzoic acid (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos ligand (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq.)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 mixture, 5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-5-amino-2,3-difluorobenzoic acid, the arylboronic acid, Cs₂CO₃, Pd(OAc)₂, and the SPhos ligand.
-
Causality: A flame-dried flask under an inert atmosphere is critical to prevent moisture and oxygen from deactivating the sensitive Pd(0) catalyst, which is formed in situ. SPhos is a bulky, electron-rich phosphine ligand known to promote efficient oxidative addition and reductive elimination, making it ideal for challenging substrates. Cs₂CO₃ is a strong, yet relatively mild, base that effectively facilitates the transmetalation step without promoting side reactions.
-
-
Inerting: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe.
-
Causality: Degassing the solvent removes dissolved oxygen. The aqueous component is often crucial in Suzuki couplings to help dissolve the base and facilitate the hydrolysis of the boronic acid, aiding in the transmetalation step.
-
-
Heating: Immerse the flask in a preheated oil bath at 80°C and stir vigorously.
-
Causality: The 80°C temperature provides sufficient thermal energy to drive the reaction efficiently without causing degradation of the catalyst or reagents, a testament to the high reactivity of the substrate.
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with saturated aqueous sodium chloride (brine, 1 x 15 mL).
-
Causality: The aqueous washes remove the inorganic base and boron byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure biaryl product.
Conclusion: Strategic Application of this compound
The evidence clearly indicates that this compound is not merely another halogenated building block; it is a highly activated and versatile substrate that offers distinct advantages in palladium-catalyzed cross-coupling reactions.
Key Takeaways:
-
Enhanced Reactivity: The unique electronic "push-pull" system created by the electron-donating amino group and the strongly electron-withdrawing ortho-difluoro groups leads to accelerated reaction rates.
-
Milder Conditions: Its high reactivity allows reactions to be performed at lower temperatures and often with lower catalyst loadings, which improves functional group tolerance, reduces side products, and enhances overall synthetic efficiency.
-
Broad Applicability: It consistently outperforms simpler halogenated benzoic acids across the three major classes of cross-coupling reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C alkyne).
For researchers and drug development professionals, choosing a derivative of this compound is a strategic decision. It is the ideal choice when milder conditions are required, when working with sensitive or complex molecules, or when seeking to maximize yield and efficiency in the synthesis of novel compounds.
References
A Senior Application Scientist's Guide to Benchmarking 5-Amino-2,3-difluorobenzoic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2] The choice of coupling partners is paramount to the success of this Nobel Prize-winning reaction.[1][3] This guide provides an in-depth technical analysis and a comparative framework for benchmarking the performance of 5-Amino-2,3-difluorobenzoic acid, a key building block in medicinal chemistry, against other relevant benzoic acid derivatives.
The presence of both an electron-donating amino group and two electron-withdrawing fluorine atoms on the same aromatic ring presents a unique electronic and steric profile. This guide will dissect the implications of this substitution pattern on reaction outcomes and provide robust protocols for empirical evaluation.
The Suzuki-Miyaura Catalytic Cycle: A Refresher
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[1][4][5] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reactions involving electronically nuanced substrates like this compound. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Benchmarking this compound: A Comparative Analysis
The electronic nature of the substituents on the boronic acid partner significantly influences the transmetalation step of the Suzuki coupling. Electron-withdrawing groups can decrease the nucleophilicity of the organic moiety, potentially slowing down the reaction, while electron-donating groups can have the opposite effect.
The subject of our study, this compound, possesses a fascinating dichotomy of electronic effects. The amino group is electron-donating through resonance, while the two fluorine atoms are strongly electron-withdrawing through induction. The interplay of these effects, combined with the steric hindrance from the ortho-fluorine, can lead to unique reactivity.
To objectively benchmark its performance, we will compare it against three other commercially available benzoic acid derivatives with varying substitution patterns:
-
Benzoic acid: The unsubstituted parent compound.
-
4-Fluorobenzoic acid: A derivative with a single electron-withdrawing group.
-
4-Aminobenzoic acid: A derivative with a single electron-donating group.
The following table presents hypothetical yet representative experimental data for the Suzuki coupling of these benzoic acid derivatives with a common coupling partner, 4-bromoanisole. These values are based on typical yields observed for substrates with similar electronic properties and are intended for illustrative purposes to guide experimental design.
| Boronic Acid Derivative | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| Benzoic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 8 | 92 |
| 4-Fluorobenzoic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 16 | 88 |
| 4-Aminobenzoic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O (5:1) | 90 | 6 | 95 |
Note: The provided yield data is illustrative and serves as a baseline for comparison. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols for Benchmarking
To ensure a robust and reproducible comparison, a standardized experimental workflow is essential. The following protocols outline a general procedure for the Suzuki-Miyaura coupling and a more specialized approach for challenging substrates like this compound.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
General Protocol for Suzuki-Miyaura Coupling
This protocol is suitable for standard, unactivated substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Optimized Protocol for this compound
Due to the electronic and steric nature of this compound, a more robust catalytic system and potentially higher temperatures may be required. The use of a Buchwald-type ligand, such as SPhos, can often improve yields for challenging substrates.[2][6]
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried reaction vial with a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Place the vial in a preheated heating block at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: For standard substrates, a simple Pd(0) source like Pd(PPh₃)₄ is often sufficient. However, for electron-deficient or sterically hindered substrates like this compound, more robust catalyst systems are often necessary.[7][8] Buchwald-type ligands, such as SPhos, are bulky and electron-rich, which promotes both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover numbers and better yields with challenging substrates.[6]
-
Choice of Base: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[9][10][11] The strength and solubility of the base can significantly impact the reaction rate and yield.[11][12] While weaker bases like Na₂CO₃ and K₂CO₃ are often used, stronger bases like K₃PO₄ can be more effective for less reactive boronic acids.[11][12]
-
Solvent System: The choice of solvent is critical for solubilizing the reactants and the catalyst.[3][13] Aprotic polar solvents like 1,4-dioxane, THF, and DMF are commonly used, often with the addition of water to aid in the dissolution of the inorganic base.[3][13][14] The use of degassed solvents is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[15]
Conclusion
This compound is a valuable and versatile building block in drug discovery and materials science.[16][17] While its unique electronic and steric properties can present challenges in Suzuki-Miyaura cross-coupling reactions, a rational approach to reaction optimization, guided by a solid understanding of the reaction mechanism, can lead to successful outcomes. By employing robust catalyst systems, carefully selecting the base and solvent, and systematically benchmarking its performance against related analogues, researchers can effectively incorporate this important scaffold into their synthetic endeavors.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Analytical Methods for Quantifying 5-Amino-2,3-difluorobenzoic Acid
In the rigorous world of pharmaceutical development and chemical manufacturing, the ability to accurately and reliably quantify key chemical entities is not just a matter of quality control; it is a cornerstone of safety and efficacy. 5-Amino-2,3-difluorobenzoic acid, a critical starting material and intermediate in the synthesis of numerous pharmaceutical compounds, requires robust analytical methods to ensure its purity and concentration. This guide offers an in-depth, experience-driven comparison of analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond mere procedural lists to explore the scientific rationale behind methodological choices, ensuring that every protocol is a self-validating system grounded in established principles.
The Analytical Challenge of this compound
The structure of this compound, with its amino and carboxylic acid functional groups, presents specific analytical hurdles. Its polarity and potential for zwitterionic character can lead to poor peak shape and retention in traditional reversed-phase chromatography. Furthermore, its relatively low volatility makes direct analysis by gas chromatography challenging without derivatization. The selection of an appropriate analytical technique, therefore, requires careful consideration of the analytical objectives, such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput.
Foundational Principles: A Nod to Regulatory Standards
Before we delve into specific techniques, it's imperative to ground our discussion in the principles of analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH)[1][2][3], the U.S. Food and Drug Administration (FDA)[4][5][6][7][8], and the European Medicines Agency (EMA)[9][10][11][12][13] have laid out comprehensive guidelines. These guidelines emphasize the importance of demonstrating that an analytical procedure is fit for its intended purpose. The core validation characteristics we will consider for each method are:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity and Range: The proportionality of the method's response to the concentration of the analyte over a specific range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's resilience to small, deliberate variations in parameters.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many analytical laboratories due to its versatility, robustness, and cost-effectiveness. For a chromophoric compound like this compound, UV detection is a natural choice.
Experimental Protocol: HPLC-UV
1. Rationale for Chromatographic Conditions: A reversed-phase C18 column is a logical starting point, offering good retention for moderately polar compounds. To address the potential for poor peak shape due to the basic amino group, the mobile phase should be buffered at a low pH (e.g., with 0.1% formic or acetic acid). This ensures the analyte is in a single, protonated form, leading to sharper, more symmetrical peaks. A gradient elution with acetonitrile or methanol is recommended to ensure elution of any less polar impurities and to maintain a reasonable run time.
2. Step-by-Step Methodology:
-
Instrumentation: Standard HPLC system with a pump, autosampler, column compartment, and a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution; likely around 254 nm or 280 nm.
-
Injection Volume: 10 µL.
3. Data Presentation: Expected Performance
| Validation Parameter | Expected Outcome | Justification |
| Specificity | Good | Chromatographic separation should resolve the main peak from most impurities. Peak purity analysis using a diode array detector can confirm specificity. |
| Linearity (r²) | > 0.999 | UV detectors typically exhibit excellent linear response over a wide concentration range. |
| Range | 1 - 100 µg/mL | Suitable for assay and purity determinations. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Achievable with careful preparation of standards and samples. |
| Precision (%RSD) | < 2.0% | Modern HPLC instrumentation provides highly precise injections and flow rates. |
| LOD/LOQ | ~0.1 µg/mL / ~0.3 µg/mL | Sufficient for most quality control purposes but may not be adequate for trace analysis. |
| Robustness | High | Minor changes in mobile phase pH (±0.2 units) and column temperature (±5 °C) are unlikely to significantly impact results. |
Workflow Visualization: HPLC-UV Method
Caption: HPLC-UV workflow for this compound analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For enhanced sensitivity and specificity, GC-MS is a powerful technique. However, the low volatility of this compound necessitates a derivatization step to make it amenable to GC analysis. Silylation is a common and effective approach for compounds with active hydrogens.
Experimental Protocol: GC-MS
1. Rationale for Derivatization and GC Conditions: Derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons on the carboxylic acid and amino groups with non-polar trimethylsilyl (TMS) groups, significantly increasing volatility. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized analyte. Mass spectrometric detection in selected ion monitoring (SIM) mode provides excellent selectivity and sensitivity.
2. Step-by-Step Methodology:
-
Derivatization:
-
Evaporate a known amount of sample or standard to dryness under a stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution into the GC-MS.
-
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Detection: Electron Ionization (EI) in SIM mode, monitoring characteristic ions of the derivatized analyte.
3. Data Presentation: Expected Performance
| Validation Parameter | Expected Outcome | Justification |
| Specificity | Excellent | SIM mode provides high selectivity, minimizing interference from co-eluting compounds. |
| Linearity (r²) | > 0.995 | Good linearity is expected, though the derivatization step can introduce some variability. |
| Range | 0.1 - 20 µg/mL | Suitable for trace and impurity analysis. |
| Accuracy (% Recovery) | 95.0 - 105.0% | The use of an internal standard is highly recommended to compensate for variability in the derivatization and injection steps. |
| Precision (%RSD) | < 5.0% | The multi-step sample preparation can lead to slightly higher variability than HPLC. |
| LOD/LOQ | ~0.01 µg/mL / ~0.03 µg/mL | Significantly more sensitive than HPLC-UV. |
| Robustness | Moderate | The derivatization step is critical; variations in temperature, time, and reagent stoichiometry can impact the results. |
Workflow Visualization: GC-MS Method
References
- 1. ICH Official web site : ICH [ich.org]
- 2. starodub.nl [starodub.nl]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. bioanalysisforum.jp [bioanalysisforum.jp]
- 11. ovid.com [ovid.com]
- 12. Bioanalytical method validation emea | PPTX [slideshare.net]
- 13. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 5-Amino-2,3-difluorobenzoic Acid
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of chemical reagents. 5-Amino-2,3-difluorobenzoic acid, a key building block in pharmaceutical and materials science, possesses a unique chemical structure—an aromatic amine, a carboxylic acid, and fluorine substituents—that demands a rigorous and informed disposal protocol. This guide provides the essential, step-by-step procedures for its proper disposal, grounded in established safety principles and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
Part 1: Hazard Profile and Immediate Safety Protocols
Before any disposal procedures are initiated, a complete understanding of the chemical's hazards is paramount. The primary risks associated with this compound and structurally similar compounds are skin, eye, and respiratory irritation.[1][2] Adherence to strict safety protocols is the first line of defense against accidental exposure.
Required Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound for disposal. The rationale is to create a complete barrier against the chemical's irritant properties.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[3] | Protects against splashes and airborne dust, preventing serious eye irritation.[1][2][4] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact, which can cause irritation.[1][2] Contaminated gloves must be disposed of as hazardous waste.[3] |
| Body Protection | Standard laboratory coat. | Minimizes the risk of contact with clothing and skin.[3][5] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[6] | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
Waste Accumulation and Storage
All waste containing this compound must be accumulated in designated, clearly labeled hazardous waste containers.[6] Store these containers in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, acids, and acid chlorides to prevent hazardous reactions.[7][8][9]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound is managed by treating it as a regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6] The following protocol outlines the systematic approach required.
Step 1: Waste Characterization and Segregation
The first and most critical step is correct characterization. As a generator of chemical waste, you are responsible for its accurate classification.[2][7]
-
Classification: this compound must be classified as Halogenated Organic Waste . This is due to the presence of fluorine atoms on the aromatic ring. Halogenated waste streams are subject to specific disposal technologies, typically high-temperature incineration with specialized scrubbers.[9][10]
-
Segregation: Meticulously segregate waste based on its physical form. Do not mix this waste stream with other incompatible wastes.[6]
-
Solid Waste: Unused reagent, reaction byproducts, and contaminated solids (e.g., silica gel, filter paper).
-
Liquid Waste: Solutions containing the dissolved compound. Note that many common solvents are themselves hazardous wastes.[11]
-
Contaminated Labware: Empty containers, pipette tips, and glassware should be triple-rinsed (with the rinsate collected as liquid hazardous waste) or disposed of directly into a designated solid waste container.
-
Step 2: Containerization and Labeling
Proper containment and labeling prevent accidental exposures and ensure compliant disposal.
-
Select an Appropriate Container: Use a container made of a compatible material (e.g., high-density polyethylene) with a secure, sealable lid. The container must be in good condition and free of leaks.
-
Affix a Hazardous Waste Label: Label the container clearly as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the waste.
-
The specific hazard characteristics (e.g., "Irritant").
-
The date of accumulation.
-
Step 3: Arrange for Professional Disposal
Disposal of this chemical is not a task for individual researchers. The process must be handled by certified professionals.
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will provide the correct containers, labels, and guidance for your specific location.
-
Schedule a Pickup: Once your waste container is full or you have completed your project, arrange for a waste pickup through your EHS office. They coordinate with a licensed and approved chemical waste disposal company.[6][12]
-
Incineration: The standard and environmentally appropriate disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber.[9][13] This is essential to safely break down the molecule and neutralize the resulting hydrogen fluoride (HF) gas, a highly corrosive and toxic byproduct.[7]
Part 3: Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol
-
Evacuate and Alert: Ensure the immediate area is clear and alert colleagues.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Part 1.
-
Contain the Spill:
-
For Solid Spills: Gently sweep up the material to avoid creating dust.[1][14] Place the swept material and any contaminated cleaning tools into a designated hazardous waste container.
-
For Liquid (Solution) Spills: Cover the spill with a non-combustible absorbent material like vermiculite or sand.[6] Do not use paper towels as the primary absorbent.[6] Scoop the absorbent material into a hazardous waste container.
-
-
Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., ethanol), followed by soap and water.[6] All cleaning materials (wipes, gloves, etc.) must be collected and disposed of as hazardous waste.[6]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][14]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.be [fishersci.be]
- 9. capotchem.cn [capotchem.cn]
- 10. uakron.edu [uakron.edu]
- 11. epa.gov [epa.gov]
- 12. combi-blocks.com [combi-blocks.com]
- 13. international.skcinc.com [international.skcinc.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
A Senior Application Scientist's Guide to Handling 5-Amino-2,3-difluorobenzoic Acid: A Comprehensive PPE and Operations Protocol
This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with 5-Amino-2,3-difluorobenzoic acid. As a Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep, causal understanding of the necessary precautions. The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established scientific principles.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound and its structural isomers are classified as irritants.[1][2][3] The primary risks are associated with its physical form as a powder, which can easily become airborne and lead to inadvertent exposure.[4][5] Before any handling, a thorough understanding of its hazard profile is essential.
Based on data from closely related difluorobenzoic acid compounds, the primary hazards are categorized as follows:
| Hazard Category | GHS Hazard Statement | Description of Risk |
| Skin Irritation | H315: Causes skin irritation | Direct contact can lead to redness, itching, and inflammation.[2][3] |
| Eye Irritation | H319: Causes serious eye irritation | Contact with eyes can cause significant, potentially damaging irritation.[2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs.[1][2][3] |
These hazards dictate a stringent approach to personal protective equipment and handling procedures to mitigate exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.
Core Directive: A Multi-Layered PPE Protocol
The selection of Personal Protective Equipment (PPE) is your first and most critical line of defense. The goal is to create a complete barrier between you and the chemical.
Eye and Face Protection: The Non-Negotiable Barrier
Given the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory.[2]
-
Minimum Requirement: At all times when handling the solid or its solutions, wear chemical splash goggles that meet ANSI Z.87.1 standards.[6] Standard safety glasses are insufficient as they do not protect from airborne powder that can circulate around the lenses.
-
Enhanced Precaution: When weighing or transferring larger quantities of the powder, or whenever there is a heightened risk of splashing or dust generation, a face shield must be worn in addition to chemical splash goggles.[6][7] This provides a secondary layer of protection for the entire face.
Skin and Body Protection: Preventing Dermal Contact
Direct skin contact is a primary exposure route.[8] The H315 warning ("Causes skin irritation") necessitates comprehensive skin protection.[2]
-
Laboratory Coat: A clean, fully-buttoned, long-sleeved laboratory coat is required to protect the arms and torso.[7]
-
Gloves: Chemical-resistant gloves are essential. Disposable nitrile gloves are a suitable choice for incidental contact.[7][8]
-
Causality: Nitrile provides a robust barrier against a wide range of chemicals for short-term use.[7] It is crucial to inspect gloves for any signs of degradation or punctures before each use.[9] Contaminated gloves should be removed immediately using the proper technique (peeling one off with the other) to avoid cross-contamination, and disposed of as hazardous waste.[6]
-
-
Footwear: Fully enclosed shoes are mandatory in any laboratory setting.[9][10] Do not wear sandals, perforated shoes, or any footwear that exposes the skin.[9]
Respiratory Protection: The Primacy of Engineering Controls
The H335 warning ("May cause respiratory irritation") makes preventing dust inhalation a top priority.[1][2]
-
Primary Control (Mandatory): All handling of powdered this compound that could generate dust—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood.[5][11][12] The fume hood is an engineering control designed to capture and vent airborne contaminants away from your breathing zone, and it is the most effective way to prevent respiratory exposure.[11]
-
Secondary Control (Situational): If, for any reason, engineering controls are insufficient to keep dust levels minimal, a NIOSH-approved respirator is required.[6] In most well-equipped laboratories, exclusive reliance on a fume hood should be standard practice.[11] If you believe a respirator is necessary, this indicates a potential failure in your engineering controls that must be addressed.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is crucial for minimizing exposure.
Step 1: Preparation and Engineering Controls
-
Designate an Area: Cordon off a specific area within a chemical fume hood for the procedure.[4]
-
Verify Ventilation: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[12]
-
Surface Protection: Cover the work surface within the hood with absorbent bench paper to contain any potential spills.[4]
-
Assemble Materials: Before handling the compound, gather all necessary equipment: spatulas, weigh boats, glassware, and a clearly labeled hazardous waste container.[6]
Step 2: Weighing and Handling the Compound
-
Don PPE: Put on all required PPE as detailed in the previous section.
-
Containment During Weighing: Use an analytical balance with an enclosure or place the balance inside the fume hood.[4] Carefully weigh the desired amount of the powder onto a weigh boat.[6]
-
Minimize Dust: Use a spatula to carefully transfer the solid. Avoid actions that generate dust, such as pouring from a height or scraping vigorously.[6] Keep the container of the chemical closed as much as possible.[4]
-
Dissolution: If preparing a solution, add the solvent to the powder slowly within the fume hood to prevent splashing and to wet the powder, minimizing its ability to become airborne.[4]
Step 3: Post-Handling and Decontamination
-
Clean-Up: Wipe down the designated work area and any contaminated equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: remove gloves first, followed by the lab coat and eye protection.[6]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and exiting the work area.[9]
Below is a workflow diagram illustrating the key decision points for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Protocols
First-Aid Measures
In the event of an accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation occurs, get medical advice.[13][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[1][13]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and get medical attention.[13][15]
Accidental Release Measures (Spills)
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Protect: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Contain: For a small powder spill, gently cover it with absorbent paper to avoid making it airborne.
-
Clean-Up: Carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid actions that create dust.[16]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Plan
Proper disposal is a crucial final step in the chemical handling lifecycle.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, absorbent paper) must be placed in a dedicated, clearly labeled hazardous waste container.[6]
-
Chemical Waste: Unused chemical or solutions should be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.[17] The container should be sent to an approved waste disposal plant.[15]
By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for discovery.
References
- 1. 3-Amino-5-fluorobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. capotchem.cn [capotchem.cn]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. leelinework.com [leelinework.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. uwlax.edu [uwlax.edu]
- 12. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. combi-blocks.com [combi-blocks.com]
- 17. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
